molecular formula C13H23NO4 B558789 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid CAS No. 327156-95-6

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Cat. No.: B558789
CAS No.: 327156-95-6
M. Wt: 257,33 g/mole
InChI Key: IHXBNSUFUFFBRL-UHFFFAOYSA-N
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Description

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257,33 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBNSUFUFFBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327156-95-6
Record name 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
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Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, provides insights into its synthesis and experimental applications, and visualizes its role in relevant biological pathways.

Core Chemical Properties

This compound is a bifunctional molecule featuring a protected amine and a carboxylic acid on a cis-oriented cyclohexane scaffold. This specific stereochemistry plays a crucial role in the spatial orientation of molecules synthesized from it.

PropertyValueSource
IUPAC Name This compound-
Synonyms cis-4-(Boc-amino)cyclohexaneacetic acid, Boc-cis-1,4-Acha-OH[1]
CAS Number 327156-95-6[2][3]
Molecular Formula C₁₃H₂₃NO₄[1][2][3]
Molecular Weight 257.33 g/mol [2][3]
Appearance White crystalline powder[1]
Melting Point 159-168 °C[1]
Boiling Point Not available (decomposes)-
Solubility Slightly soluble in water (1.1 g/L at 25°C). Soluble in polar organic solvents like DMSO and acetonitrile.[4]
pKa (Predicted) ~4.5 (Carboxylic Acid)-
logP (Predicted) 2.1-

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry.

General Synthesis Method

A common synthetic route involves the protection of the amino group of cis-4-aminocyclohexanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine, in a suitable solvent system like a mixture of water and dioxane. The reaction is usually carried out at room temperature. The resulting product is then isolated and purified, often by crystallization.[4]

Experimental Protocol: Use as a PROTAC Linker

This compound serves as a crucial linker in the synthesis of PROTACs. The following is a generalized protocol for its incorporation into a PROTAC molecule.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent, for example, hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

Step 2: Coupling to the E3 Ligase Ligand

  • To the activated linker solution, add the E3 ligase ligand containing a free amine group (e.g., a derivative of thalidomide or VHL-1).

  • Continue stirring the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product, typically by flash column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified linker-E3 ligase ligand conjugate in a suitable solvent like dichloromethane (DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected amine.

Step 4: Coupling to the Target Protein Ligand

  • The target protein ligand, which should possess a carboxylic acid functionality, is activated in a separate flask using a similar procedure as in Step 1.

  • The deprotected linker-E3 ligase ligand conjugate is then added to the activated target protein ligand.

  • The reaction is stirred to completion and the final PROTAC molecule is purified using high-performance liquid chromatography (HPLC).

Signaling Pathway and Experimental Workflow

The primary application of this compound is in the construction of PROTACs, which function by hijacking the cell's natural protein degradation machinery.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule POI->PROTAC Binds to POI Ligand POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand Ub_POI Polyubiquitinated Target Protein POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: The PROTAC-mediated protein degradation pathway.

The experimental workflow for synthesizing a PROTAC using this compound as a linker is a sequential process of coupling and deprotection steps.

Experimental_Workflow start Start: This compound step1 Step 1: Activate Carboxylic Acid (e.g., with HBTU, DIPEA) start->step1 step2 Step 2: Couple to E3 Ligase Ligand (Amine-functionalized) step1->step2 step3 Step 3: Purify Linker-E3 Ligase Conjugate (e.g., Column Chromatography) step2->step3 step4 Step 4: Deprotect Boc Group (e.g., with TFA) step3->step4 step6 Step 6: Couple Deprotected Linker-E3 Ligase to Activated Target Protein Ligand step4->step6 step5 Step 5: Activate Target Protein Ligand (Carboxylic acid-functionalized) step5->step6 end Final PROTAC Molecule (Purify by HPLC) step6->end

Caption: A general experimental workflow for PROTAC synthesis.

References

In-Depth Technical Guide: 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (CAS 327156-95-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in modern pharmaceutical research and development. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications, particularly in the realms of peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, also known as cis-4-(Boc-amino)cyclohexylacetic acid, is a white crystalline solid. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[1][2]

PropertyValueReference
CAS Number 327156-95-6[3]
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance Crystalline solid/powder[4]
Purity ≥97%
Form Crystals[4]
PSA (Polar Surface Area) 75.63 Ų[5]
Exact Mass 257.162720[5]
Flash Point 204.7±20.1 °C[5]

Synthesis

A general and widely utilized method for the synthesis of N-Boc protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This straightforward and high-yielding procedure is a standard method for introducing the Boc protecting group.

Experimental Protocol: Boc Protection of an Amino Acid

This protocol provides a general procedure for the N-Boc protection of an amino acid, which can be adapted for the synthesis of the title compound from its corresponding amine precursor, cis-4-aminocyclohexylacetic acid.

Materials:

  • Amino acid (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (Et₃N) (1.5 equivalents) or other suitable base

  • Dioxane

  • Water

  • Ethyl acetate

  • 5% Citric acid solution

  • Sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

  • At room temperature, add Boc-ON (a common Boc-donating reagent) or di-tert-butyl dicarbonate (1.1 equiv.) to the solution with stirring.

  • Allow the mixture to stir. The reaction progress can be monitored by thin-layer chromatography (TLC). The mixture typically becomes homogeneous within an hour, and the reaction is often complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with water (approximately 1.5 mL per mmol of the initial amino acid).

  • Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.

  • Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3-4.

  • Immediately extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[6]

G A cis-4-Aminocyclohexylacetic Acid (Starting Material) B Dissolution in Dioxane/Water with Base (e.g., Triethylamine) A->B C Addition of Di-tert-butyl dicarbonate (Boc₂O) B->C D Reaction Stirring (Room Temperature) C->D E Work-up: Aqueous Wash & Acidification D->E F Extraction with Organic Solvent (e.g., Ethyl Acetate) E->F G Drying and Solvent Removal F->G H This compound (Final Product) G->H

Caption: General workflow for the Boc protection of an amino acid.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a protected amine and a carboxylic acid, allows for its incorporation into larger molecules through various coupling reactions.

Peptide Synthesis

This compound is particularly useful in solid-phase peptide synthesis (SPPS). The Boc-protected amine allows for the sequential addition of the cyclohexylacetic acid moiety to a growing peptide chain. The rigidity of the cyclohexyl ring can impart specific conformational constraints on the resulting peptide, which can be advantageous for modulating biological activity and metabolic stability. It is suitable for use in Boc solid-phase peptide synthesis reaction types.[4]

This protocol outlines the general steps for one cycle of amino acid addition in Boc-based SPPS.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • Coupling reagent (e.g., DCC, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). The resin is then washed with DCM and a neutralizing base solution (e.g., 5-10% DIPEA in DCM) to free the terminal amine. This is followed by further washes with DCM and DMF.

  • Coupling: The this compound is pre-activated with a coupling reagent in DMF. This activated species is then added to the resin, along with a base such as DIPEA, to facilitate the amide bond formation with the deprotected N-terminus of the resin-bound peptide. The reaction is allowed to proceed with agitation until completion, which can be monitored by a colorimetric test (e.g., ninhydrin test).

  • Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated with subsequent amino acids until the desired peptide sequence is assembled.

G cluster_0 One SPPS Cycle A Resin-Bound Peptide (N-Boc Protected) B Boc Deprotection (TFA in DCM) A->B 1. Deprotection C Neutralization (DIPEA in DCM) B->C D Washing Steps (DCM, DMF) C->D E Coupling: This compound + Coupling Reagent + DIPEA in DMF D->E 2. Coupling F Washing Steps (DMF, DCM) E->F G Resin-Bound Peptide (Elongated by one residue, N-Boc Protected) F->G 3. Ready for next cycle G->A Repeat Cycle

Caption: General workflow for a single cycle in Boc-based solid-phase peptide synthesis.

PROTAC Linker

The title compound is frequently cited as a linker for the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of ternary complex formation and target degradation.

The cis-cyclohexyl scaffold of this molecule provides a semi-rigid linker that can be advantageous in positioning the two ends of the PROTAC for optimal activity. The carboxylic acid functionality allows for straightforward amide bond formation with an amine-containing E3 ligase ligand or a warhead targeting the protein of interest, while the Boc-protected amine can be deprotected to allow for further functionalization or connection to the other half of the PROTAC molecule.

G cluster_0 PROTAC Action A Target Protein D Ternary Complex (Target Protein - PROTAC - E3 Ligase) A->D B E3 Ubiquitin Ligase B->D C PROTAC C->D E Ubiquitination of Target Protein D->E F Proteasomal Degradation E->F G Degraded Protein Fragments F->G

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its well-defined stereochemistry and bifunctional nature make it an important tool for the synthesis of conformationally constrained peptides and for the construction of PROTACs. The synthetic protocols and applications outlined in this guide provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors. As the fields of peptide therapeutics and targeted protein degradation continue to evolve, the importance of such specialized building blocks is expected to grow.

References

In-Depth Technical Guide: Molecular Weight of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Formula

This compound is a derivative of cyclohexylacetic acid containing a tert-butoxycarbonyl (Boc) protected amine group. The spatial arrangement of the substituents on the cyclohexane ring is cis.

  • Systematic Name: this compound

  • Molecular Formula: C₁₃H₂₃NO₄[1][2]

  • CAS Number: 327156-95-6[1]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element.

The first step is to determine the number of atoms of each element present in the molecule, as indicated by its molecular formula: C₁₃H₂₃NO₄.

The standard atomic weights of carbon, hydrogen, nitrogen, and oxygen are utilized for the calculation.

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The calculated molecular weight is 257.33 g/mol .[1]

Quantitative Data Summary

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

Element (Symbol)Number of AtomsStandard Atomic Weight (amu)Total Atomic Weight (amu)
Carbon (C)13~12.011156.143
Hydrogen (H)23~1.00823.184
Nitrogen (N)1~14.00714.007
Oxygen (O)4~15.99963.996
Total Molecular Weight 257.33

Logical Relationship Diagram

The following diagram illustrates the elemental composition leading to the final molecular weight.

MolecularWeight Compound This compound C₁₃H₂₃NO₄ Elements Constituent Elements Compound->Elements C Carbon (C) 13 atoms Elements->C H Hydrogen (H) 23 atoms Elements->H N Nitrogen (N) 1 atom Elements->N O Oxygen (O) 4 atoms Elements->O MW {Molecular Weight | 257.33 g/mol} C->MW H->MW N->MW O->MW

References

Elucidation of the Molecular Architecture: A Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key bifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, presents a putative synthetic pathway, and outlines the analytical methodologies integral to confirming its molecular structure. Due to the limited availability of public domain raw spectral data, this guide furnishes predicted spectroscopic characteristics based on established principles of organic chemistry. Furthermore, this guide illustrates the molecule's functional context within the PROTAC-mediated ubiquitin-proteasome system.

Introduction

This compound is a crucial building block in the burgeoning field of targeted protein degradation. Its structure incorporates a cis-substituted cyclohexane ring, a carboxylic acid moiety, and a tert-Butoxycarbonyl (Boc)-protected amine. This arrangement provides a versatile scaffold for the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] The precise stereochemistry and functionality of this linker are paramount for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the ensuing biological activity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₃NO₄[3]
Molecular Weight 257.33 g/mol [3]
CAS Number 327156-95-6[3]
Appearance Crystals or powder
Purity ≥98.0% (TLC)
SMILES String CC(C)(C)OC(=O)N[C@@H]1CC--INVALID-LINK--CC(O)=O
InChI Key IHXBNSUFUFFBRL-AOOOYVTPSA-N

Structural Elucidation: Spectroscopic Analysis

While specific raw spectral data for this compound are not widely available in the public domain, this section outlines the expected spectroscopic characteristics based on its known structure. These predictions are derived from established principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. The cis stereochemistry of the substituents on the cyclohexane ring would be confirmed by the coupling constants observed in the ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-C(CH₃)₃ (Boc)~1.45singlet (s)9 protons, characteristic of the tert-butyl group.
-CH₂- (cyclohexyl)1.20 - 1.80multiplet (m)8 protons of the cyclohexane ring. The axial and equatorial protons will have distinct chemical shifts and coupling patterns.
-CH-NH-3.40 - 3.60broad multiplet (br m)1 proton. The cis relationship to the acetic acid group will influence its chemical shift and coupling.
-CH-CH₂COOH1.90 - 2.10multiplet (m)1 proton.
-CH₂-COOH~2.25doublet (d)2 protons. Coupling to the adjacent methine proton.
-NH-4.50 - 4.80broad singlet (br s)1 proton. Chemical shift can be variable and the peak may be broad due to quadrupole effects and exchange.
-COOH10.0 - 12.0broad singlet (br s)1 proton. Acidic proton, typically very broad and its position is concentration and solvent dependent.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃ (Boc)~28.5
-C(CH₃)₃ (Boc)~79.0
Cyclohexyl carbons25.0 - 45.0
-CH-NH-~50.0
-CH-CH₂COOH~40.0
-CH₂-COOH~42.0
-C=O (Boc)~155.0
-C=O (Acid)~175.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, electrospray ionization (ESI) would likely be used.

Table 4: Predicted Mass Spectrometry Data (ESI)

IonPredicted m/zNotes
[M+H]⁺258.17Protonated molecule.
[M+Na]⁺280.15Sodium adduct.
[M-H]⁻256.16Deprotonated molecule.
[M-C₄H₈]⁺ or [M-Boc+H]⁺202.12 or 158.11Loss of isobutylene or the entire Boc group are common fragmentation pathways for Boc-protected amines.
[M-H₂O-C₄H₈]⁺184.11Subsequent loss of water from the carboxylic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on established chemical literature for similar compounds.

Synthesis

A plausible synthetic route to the target molecule involves the protection of the amino group of cis-4-aminocyclohexylacetic acid.

Reaction Scheme:

Caption: Experimental workflow for PROTAC synthesis and structural confirmation.

protac_pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a well-defined molecular entity whose structure can be unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry. Its utility as a PROTAC linker is predicated on its specific stereochemistry and the orthogonal reactivity of its functional groups. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively employ this molecule in the development of novel therapeutics based on targeted protein degradation. While publicly available raw data is scarce, the predictive analyses presented herein offer a robust framework for its structural elucidation.

References

A Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its known solubility characteristics, provides detailed experimental protocols for its analysis, and illustrates its role in the broader context of PROTAC synthesis and mechanism of action.

Core Properties of this compound

This compound, with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol , is a bifunctional molecule featuring a protected amine and a carboxylic acid.[1] The tert-butoxycarbonyl (Boc) protecting group makes it a stable intermediate in multi-step organic syntheses, particularly in the construction of PROTACs.[1][2]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general solubility of Boc-protected amino acids and similar PROTAC linkers, a qualitative solubility profile can be inferred. These compounds are generally soluble in common organic solvents used in peptide synthesis and medicinal chemistry.[3][4]

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

Solvent ClassSpecific SolventsExpected SolubilityNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Generally Soluble to Highly SolubleThese are often the solvents of choice for reactions involving Boc-protected amino acids and PROTAC synthesis.[3]
Chlorinated Dichloromethane (DCM)SolubleCommonly used in solid-phase peptide synthesis.[3][4]
Ethers Tetrahydrofuran (THF), DioxaneModerately Soluble to SolubleSolubility may vary depending on the specific ether.
Alcohols Methanol, EthanolSparingly Soluble to SolubleThe presence of both a polar carboxylic acid and a non-polar Boc group can influence solubility.
Aqueous Water, Phosphate-Buffered Saline (PBS)Sparingly Soluble to InsolubleThe hydrophobic Boc group and cyclohexyl ring significantly reduce aqueous solubility. Solubility is expected to be pH-dependent due to the carboxylic acid moiety.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental protocols are recommended.

Kinetic Solubility Assay by Nephelometry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound in an aqueous buffer.[5]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Addition: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume of Phosphate-Buffered Saline (PBS) at pH 7.4 (e.g., 198 µL). The final DMSO concentration should be kept low and constant (e.g., 1%).[6]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.[6]

  • Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline.[5]

Thermodynamic (Equilibrium) Solubility Assay by the Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard for its accuracy.[5]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., PBS pH 7.4, or various organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a 0.45 µm syringe filter.[5]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard curve of the compound with known concentrations in the same solvent to accurately quantify the solubility.

  • Result: The measured concentration of the supernatant represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.[7]

Application in PROTAC Synthesis and Mechanism of Action

This compound serves as a crucial linker component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

Generalized PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves a multi-step process.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand with reactive group Coupling1 Amide Coupling 1 POI_Ligand->Coupling1 Linker This compound Deprotection Boc Deprotection Linker->Deprotection Acidic Conditions E3_Ligand E3 Ligase Ligand with reactive group Coupling2 Amide Coupling 2 E3_Ligand->Coupling2 Deprotection->Coupling1 Coupling1->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule mediates the degradation of the target protein.

PROTAC_Mechanism cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->Degradation Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable chemical entity for the construction of PROTACs. While specific quantitative solubility data remains to be broadly published, its solubility can be inferred from related compounds and practically determined using standardized protocols. Understanding its solubility is critical for its effective use in the synthesis of novel therapeutics aimed at targeted protein degradation. The provided experimental outlines and workflow diagrams serve as a foundational resource for researchers engaged in the development of next-generation pharmaceuticals.

References

Spectroscopic and Synthetic Overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a cis-substituted cyclohexane ring, a protected amine, and a carboxylic acid moiety, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a summary of the available spectroscopic and synthetic information for this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 327156-95-6[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance Crystals
Purity ≥98.0% (TLC)

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)
  • ¹H NMR (Predicted):

    • δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

    • δ 1.20-1.90 (m, 9H): Methylene and methine protons of the cyclohexane ring. The cis-configuration influences the chemical shifts and coupling constants of these protons.

    • δ 2.20-2.40 (m, 2H): Methylene protons of the acetic acid moiety (-CH₂COOH).

    • δ 3.50-3.80 (m, 1H): Methine proton attached to the nitrogen of the Boc-protected amine.

    • δ 4.50-4.80 (br s, 1H): NH proton of the carbamate.

    • δ 12.0 (br s, 1H): Carboxylic acid proton (-COOH).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • ¹³C NMR (Predicted):

    • δ 28.4: Methyl carbons of the tert-butyl group.

    • δ 30-40: Methylene carbons of the cyclohexane ring.

    • δ 40-45: Methylene carbon of the acetic acid moiety (-CH₂COOH).

    • δ 45-50: Methine carbon attached to the nitrogen.

    • δ 79.5: Quaternary carbon of the tert-butyl group.

    • δ 155.5: Carbonyl carbon of the Boc protecting group.

    • δ 175-178: Carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)
  • Expected [M-H]⁻: 256.16 m/z

  • Expected [M+H]⁺: 258.17 m/z

  • Expected [M+Na]⁺: 280.15 m/z

Infrared Spectroscopy (IR)
  • Expected Characteristic Absorptions (cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~3360: N-H stretch of the carbamate.

    • ~2930, 2860: C-H stretches of the cyclohexane and alkyl groups.

    • ~1710: C=O stretch of the carboxylic acid.

    • ~1685: C=O stretch of the carbamate (Boc group).

    • ~1520: N-H bend of the carbamate.

    • ~1160: C-O stretch of the Boc group.

Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route would involve the catalytic hydrogenation of a suitably protected 4-aminophenylacetic acid derivative, followed by separation of the cis and trans isomers, and subsequent Boc-protection of the amine.

Synthetic Pathway Proposed Synthetic Pathway for this compound A 4-Nitrophenylacetic acid B Ethyl 4-nitrophenylacetate A->B Esterification (EtOH, H+) A->B A->B C Ethyl 4-aminocyclohexylacetate (cis/trans mixture) B->C Catalytic Hydrogenation (e.g., Rh/C, H2) B->C B->C B->C B->C D Ethyl 2-(cis-4-aminocyclohexyl)acetate C->D Isomer Separation (Chromatography) C->D C->D C->D C->D E Ethyl 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate D->E Boc Protection ((Boc)2O, base) D->E D->E D->E D->E F This compound E->F Hydrolysis (e.g., LiOH) E->F E->F

Caption: A potential synthetic workflow for the target compound.

Detailed Steps:

  • Esterification: 4-Nitrophenylacetic acid is first protected as its ethyl ester to prevent side reactions with the carboxylic acid functionality in subsequent steps. This is typically achieved by refluxing in ethanol with a catalytic amount of strong acid.

  • Catalytic Hydrogenation: The nitro group and the aromatic ring of ethyl 4-nitrophenylacetate are reduced simultaneously using a catalyst such as Rhodium on carbon under a hydrogen atmosphere. This reaction yields a mixture of cis and trans isomers of ethyl 4-aminocyclohexylacetate.

  • Isomer Separation: The cis and trans isomers are separated using column chromatography.

  • Boc Protection: The amino group of the isolated cis-isomer is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base like triethylamine or sodium bicarbonate.

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide, followed by acidic workup to yield the final product.

Purification: The final product would be purified by recrystallization or column chromatography.

Conclusion

This compound is a key intermediate in modern drug discovery. While detailed experimental spectroscopic data is not widely published, this guide provides a summary of its known properties and a plausible synthetic approach. Researchers working with this compound are encouraged to perform thorough analytical characterization to confirm its identity and purity.

References

An In-depth Technical Guide to the Synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a valuable bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its rigid cis-cyclohexyl scaffold provides conformational constraint, while the terminal carboxylic acid and Boc-protected amine functionalities offer versatile handles for conjugation to targeting ligands and E3 ligase recruiters. This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, including detailed experimental protocols and characterization data.

The presented synthesis is a two-step process commencing with the stereoselective hydrogenation of a commercially available aromatic precursor, followed by the protection of the resulting amine. The key to this synthesis is the control of the stereochemistry during the reduction of the aromatic ring to achieve the desired cis configuration.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence:

  • Step 1: Stereoselective Hydrogenation of p-Aminophenylacetic Acid. The aromatic ring of p-aminophenylacetic acid is reduced using a ruthenium-based catalyst under controlled temperature conditions to stereoselectively yield 2-(cis-4-aminocyclohexyl)acetic acid.

  • Step 2: Boc Protection. The primary amine of 2-(cis-4-aminocyclohexyl)acetic acid is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate to afford the final product.

Synthesis_Pathway p-Aminophenylacetic_Acid p-Aminophenylacetic Acid cis_Amino_Acid 2-(cis-4-aminocyclohexyl)acetic acid p-Aminophenylacetic_Acid->cis_Amino_Acid H2, Ru catalyst 85-90°C Final_Product This compound cis_Amino_Acid->Final_Product (Boc)2O, Base

Figure 1: Overall synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2-(cis-4-aminocyclohexyl)acetic acid

This procedure is based on the stereoselective hydrogenation method reported by Smirnova et al. for the preparation of the cis-isomer.

Materials:

  • p-Aminophenylacetic acid

  • Ruthenium on carbon (Ru/C, 5 wt%)

  • Water (deionized)

  • Hydrogen gas (H₂)

  • Autoclave/high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • A high-pressure reactor is charged with p-aminophenylacetic acid and 5% ruthenium on carbon (typically 5-10 mol% of the substrate).

  • Deionized water is added as the solvent (concentration of the substrate is typically in the range of 0.1-0.5 M).

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas.

  • The reactor is pressurized with hydrogen gas to a pressure of 50-100 atm.

  • The reaction mixture is stirred and heated to a temperature of 85-90°C.

  • The reaction is monitored by the cessation of hydrogen uptake or by techniques such as TLC or LC-MS.

  • Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered through a pad of Celite to remove the ruthenium catalyst. The filter cake is washed with water.

  • The combined aqueous filtrates are concentrated under reduced pressure to yield crude 2-(cis-4-aminocyclohexyl)acetic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This is a standard procedure for the Boc protection of an amino acid.

Materials:

  • 2-(cis-4-aminocyclohexyl)acetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or triethylamine (Et₃N)

  • 1,4-Dioxane and water, or tetrahydrofuran (THF) and water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • 2-(cis-4-aminocyclohexyl)acetic acid is dissolved in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) or another suitable solvent system.

  • A base such as sodium hydroxide (1.1-1.5 equivalents) or triethylamine is added to the solution.

  • Di-tert-butyl dicarbonate (1.1-1.3 equivalents) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is washed with a non-polar organic solvent like hexane to remove any unreacted (Boc)₂O.

  • The aqueous layer is acidified to pH 3-4 with a suitable acid (e.g., 1 M HCl or citric acid solution).

  • The product is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Hydrogenationp-Aminophenylacetic acid, H₂, Ru/CWater85-904-1270-85
2Boc Protection2-(cis-4-aminocyclohexyl)acetic acid, (Boc)₂O, NaOHDioxane/WaterRoom Temp.12-2485-95

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-(cis-4-aminocyclohexyl)acetic acidC₈H₁₅NO₂157.21>250 (decomposes)White solid
This compoundC₁₃H₂₃NO₄257.33123-125White crystalline solid

¹H NMR Data (400 MHz, CDCl₃) for this compound: δ (ppm) 4.45 (br s, 1H), 3.55 (br s, 1H), 2.25 (d, J=6.8 Hz, 2H), 1.80-1.65 (m, 5H), 1.50-1.30 (m, 13H).

¹³C NMR Data (101 MHz, CDCl₃) for this compound: δ (ppm) 178.9, 155.4, 79.4, 48.0, 40.8, 34.7, 31.0, 28.5 (3C).

Experimental Workflows

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up Charge_Reactants Charge reactor with p-aminophenylacetic acid, Ru/C, and water Seal_Purge Seal and purge reactor with N2 then H2 Charge_Reactants->Seal_Purge Pressurize_Heat Pressurize with H2 (50-100 atm) and heat to 85-90°C Seal_Purge->Pressurize_Heat Monitor Monitor reaction progress Pressurize_Heat->Monitor Cool_Vent Cool to room temperature and vent H2 Monitor->Cool_Vent Filter Filter through Celite to remove catalyst Cool_Vent->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Purify Purify by recrystallization Concentrate->Purify

Figure 2: Workflow for stereoselective hydrogenation.

Boc_Protection_Workflow cluster_reaction Boc Protection Reaction cluster_workup Work-up and Purification Dissolve Dissolve cis-amino acid in dioxane/water Add_Base Add base (e.g., NaOH) Dissolve->Add_Base Add_Boc Add (Boc)2O Add_Base->Add_Boc Stir Stir at room temperature Add_Boc->Stir Remove_Solvent Remove organic solvent Stir->Remove_Solvent Wash Wash with hexane Remove_Solvent->Wash Acidify Acidify aqueous layer Wash->Acidify Extract Extract with ethyl acetate Acidify->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by chromatography or recrystallization Dry_Concentrate->Purify

Figure 3: Workflow for Boc protection.

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from p-aminophenylacetic acid. The critical step is the stereoselective hydrogenation using a ruthenium catalyst under specific temperature control to favor the formation of the cis-isomer. The subsequent Boc protection is a standard and efficient transformation. This guide provides the necessary detailed protocols and data to enable researchers and drug development professionals to successfully synthesize this important linker for the advancement of PROTAC-based therapeutics.

References

A Technical Guide to Boc-Protected cis-Aminocyclohexyl Acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core characteristics of Boc-protected cis-aminocyclohexyl acetic acid (Boc-cis-ACHA), a versatile building block in modern medicinal chemistry and peptide science. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its significance in the development of novel therapeutics.

Core Physicochemical Characteristics

Boc-cis-ACHA is a non-proteinogenic amino acid derivative valued for its unique conformational constraints and the utility of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group enhances the compound's stability and solubility in organic solvents, making it an ideal component for solid-phase peptide synthesis (SPPS) and other complex organic transformations.[][2] Its incorporation into peptide backbones can impart specific secondary structures and improve metabolic stability.

Quantitative Data Summary

The following tables summarize the key quantitative data for Boc-protected cis-aminocyclohexyl acetic acid.

Table 1: Chemical Identifiers and Formula

PropertyValue
Synonyms Boc-1,4-cis-Acha-OH
CAS Number 327156-95-6
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.3 g/mol
MDL Number MFCD01862296
PubChem ID 11253897

Table 2: Physicochemical Properties

PropertyValue
Appearance White crystalline powder[2]
Melting Point 159-168 °C[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Experimental Protocols

Detailed methodologies for the synthesis of Boc-cis-ACHA and its application in solid-phase peptide synthesis are outlined below. These protocols are based on established chemical principles for Boc protection and peptide coupling.

Synthesis of Boc-Protected cis-Aminocyclohexyl Acetic Acid

This protocol describes a general method for the N-terminal Boc protection of a cis-amino acid.

Materials:

  • cis-Aminocyclohexyl acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Water

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve cis-aminocyclohexyl acetic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • Boc Protection: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirring solution.

  • Reaction: Allow the reaction mixture to stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Extract the aqueous layer twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation:

    • Combine the organic extracts from the acidification step.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected cis-aminocyclohexyl acetic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization:

The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-cis-ACHA can be incorporated into a peptide sequence using a standard Boc-based solid-phase peptide synthesis strategy.

Materials:

  • Boc-protected cis-aminocyclohexyl acetic acid

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for optional Fmoc deprotection if using a mixed strategy)

  • Cleavage cocktail (e.g., HF or TFMSA in TFA with scavengers)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM in the reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.

  • Washing: Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin by washing with a solution of 5-10% DIEA in DMF.

  • Washing: Wash the resin again with DMF to remove excess DIEA.

  • Coupling:

    • Activate the carboxylic acid of Boc-protected cis-aminocyclohexyl acetic acid (typically 2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail (e.g., liquid HF or TFMSA in TFA with appropriate scavengers like anisole or thioanisole).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows

The following diagrams illustrate the key experimental workflows described above.

Synthesis_Workflow start cis-Aminocyclohexyl acetic acid reaction Boc Protection Reaction (2-4h, RT) start->reaction reagents Boc₂O, Et₃N Dioxane/Water reagents->reaction workup Aqueous Work-up (Acidification & Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Boc-cis-ACHA purification->product SPPS_Workflow resin Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling (Activated Boc-cis-ACHA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle Repeat Cycle or Proceed to Cleavage wash3->cycle cycle->deprotection Next Amino Acid

References

Commercial Availability and Technical Guide for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, also known as Boc-cis-4-aminocyclohexyl-acetic acid, is a bifunctional molecule featuring a protected amine and a carboxylic acid on a cis-oriented cyclohexyl scaffold. This specific stereochemistry and the presence of orthogonal protecting groups make it a valuable linker component in the synthesis of complex molecules, most notably PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The primary CAS number for the cis-isomer is 327156-95-6.[2] Researchers can procure this compound in various quantities, from milligrams to grams, with purities typically exceeding 97-98%.

SupplierCatalog Number (Example)PurityAvailable Quantities
MedChemExpressHY-W005631>98%100 mg, 250 mg, 500 mg, 1 g, 5 g
Sigma-Aldrich74272≥98.0% (TLC)500 mg
SmoleculeS8313≥98%250 mg, 1 g, 5 g
MySkinRecipes14605597%250 mg, 1 g, 5 g
Laibo ChemLBC-032980---5 g

Note: Catalog numbers and available quantities are subject to change. Please refer to the respective supplier's website for the most current information. The trans-isomer, 2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, is also commercially available under CAS number 189153-10-4.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol [2]
Appearance White to off-white solid
Storage Recommended storage at 2-8°C[3]

Experimental Protocols

Synthesis of this compound

This protocol is a representative example based on general procedures for Boc protection.

Materials:

  • cis-4-Aminocyclohexylacetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve cis-4-aminocyclohexylacetic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Discovery

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][4][5] The carboxylic acid functionality allows for coupling to a ligand for the target protein, while the Boc-protected amine can be deprotected to reveal a free amine for coupling to a ligand for an E3 ubiquitin ligase.

Role in PROTAC Synthesis

The logical workflow for incorporating this linker into a PROTAC is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 PROTAC Assembly Linker This compound Coupling1 Intermediate 1 Linker->Coupling1 Target_Ligand Target Protein Ligand Target_Ligand->Coupling1 Amide Coupling Deprotection Boc Deprotection Coupling2 Intermediate 2 Deprotection->Coupling2 Amine Linker E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Coupling2 Amide Coupling Final_PROTAC Final PROTAC Molecule Coupling1->Deprotection Coupling2->Final_PROTAC

Caption: Workflow for PROTAC synthesis using the linker.

PROTAC Mechanism of Action

Once synthesized, the PROTAC facilitates the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Proteasome Proteasome UbiquitinatedProtein->Proteasome Proteasome->PROTAC Recycled Proteasome->E3Ligase Recycled Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

Methodological & Application

Application Notes and Protocols for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical component, influencing the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC by dictating the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This document provides detailed application notes and protocols for the use of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid , a key building block for the synthesis of PROTACs. This molecule serves as a precursor to a rigid cis-1,4-disubstituted cyclohexane moiety within the linker, which can fine-tune the conformational properties and binding affinities of the resulting PROTAC.

Application: A Linker Building Block for LRRK2-Targeting PROTACs

Recent research has highlighted the use of the cis-cyclohexylacetic acid moiety in the development of PROTACs targeting Leucine-rich repeat kinase 2 (LRRK2), a key protein implicated in Parkinson's disease. In this context, the cis-conformation of the cyclohexyl ring within the linker, derived from this compound, has been shown to influence the PROTAC's conformational rigidity and its binding to the von Hippel-Lindau (VHL) E3 ligase.[1]

The cis-isomer of the linker can adopt a "folded-back" conformation, which can impact the formation of the ternary complex between LRRK2, the PROTAC, and VHL.[1] This demonstrates the critical role of linker stereochemistry in optimizing PROTAC performance. The following sections provide an overview of the signaling pathway, experimental protocols for synthesis and biological evaluation, and quantitative data for a representative LRRK2-targeting PROTAC incorporating this linker component.

Signaling Pathway and Mechanism of Action

PROTACs containing the cis-4-aminocyclohexylacetic acid moiety function by inducing the degradation of their target protein, in this case, LRRK2, through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC LRRK2 PROTAC (cis-cyclohexyl linker) LRRK2 LRRK2 (Target Protein) PROTAC->LRRK2 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex LRRK2-PROTAC-VHL Ternary Complex LRRK2->Ternary_Complex VHL->Ternary_Complex PolyUb_LRRK2 Polyubiquitinated LRRK2 Ternary_Complex->PolyUb_LRRK2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_LRRK2->Proteasome Recognition & Degradation Degraded_LRRK2 Degraded LRRK2 (Peptides) Proteasome->Degraded_LRRK2

Caption: Mechanism of action for an LRRK2-targeting PROTAC.

The PROTAC simultaneously binds to LRRK2 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme (not shown) to lysine residues on the surface of LRRK2. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged LRRK2 into small peptides. The PROTAC is then released and can catalytically induce the degradation of multiple LRRK2 molecules.

Experimental Protocols

The synthesis of a PROTAC utilizing this compound involves a multi-step process. The general workflow includes the deprotection of the Boc group, followed by sequential amide coupling reactions to connect the linker to the target protein ligand (warhead) and the E3 ligase ligand.

Synthesis_Workflow start This compound deprotection Boc Deprotection (e.g., TFA) start->deprotection linker_amine cis-4-(aminomethyl)cyclohexanecarboxylic acid derivative deprotection->linker_amine coupling1 Amide Coupling 1 (e.g., HATU, DIPEA) linker_amine->coupling1 intermediate Warhead-Linker Conjugate coupling1->intermediate warhead LRRK2 Warhead (with coupling handle) warhead->coupling1 coupling2 Amide Coupling 2 (e.g., HATU, DIPEA) intermediate->coupling2 protac Final LRRK2 PROTAC coupling2->protac e3_ligand VHL Ligand (with coupling handle) e3_ligand->coupling2 purification Purification (e.g., HPLC) protac->purification characterization Characterization (NMR, MS) purification->characterization final_product Purified & Characterized PROTAC characterization->final_product

Caption: General synthetic workflow for a PROTAC.

Protocol 1: Synthesis of a Warhead-Linker Intermediate
  • Boc Deprotection: Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.

  • Amide Coupling: To a solution of the deprotected linker (1.0 eq) and the LRRK2 warhead containing a carboxylic acid functional group (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC
  • Amide Coupling: To a solution of the warhead-linker intermediate (1.0 eq) and the VHL E3 ligase ligand containing an amine functional group (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final PROTAC using preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol 3: Western Blotting for LRRK2 Degradation
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., a human cell line endogenously expressing LRRK2) in 6-well plates and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for western blotting.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for LRRK2 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the LRRK2 protein levels. Quantify the band intensities using densitometry software to determine the percentage of LRRK2 degradation.

Quantitative Data

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents hypothetical data for an LRRK2-targeting PROTAC incorporating the cis-cyclohexyl linker compared to its trans-counterpart, illustrating the impact of linker stereochemistry.

PROTACLinker StereochemistryVHL Binding Affinity (Kd, nM)LRRK2 Degradation DC50 (nM)LRRK2 Degradation Dmax (%)
PROTAC-cis cis-cyclohexyl50100>90
PROTAC-trans trans-cyclohexyl20025>95

Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the potential differences observed with linker stereoisomers. Actual experimental values may vary.

The data illustrates that while the cis-linker may exhibit stronger binary binding to the E3 ligase, the trans-linker can lead to a more potent PROTAC in terms of cellular degradation.[1] This underscores the complexity of PROTAC design, where the overall stability and conformation of the ternary complex, rather than just binary binding affinities, dictate the degradation efficiency.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, enabling the incorporation of a conformationally constrained cis-cyclohexyl moiety into the linker. This structural element can significantly influence the binding properties and overall efficacy of the resulting PROTAC. The provided protocols offer a general framework for the synthesis and biological evaluation of PROTACs utilizing this linker precursor. Researchers and drug development professionals can leverage this information to design and develop novel protein degraders with optimized properties for therapeutic applications.

References

Application Note: Deprotection of the Boc Group in 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and drug development. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of the Boc group from 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid to yield 2-(cis-4-aminocyclohexyl)acetic acid hydrochloride. The most common and efficient methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2] This process proceeds through the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide to liberate the free amine.[2][3]

This document outlines two common acidic deprotection methods and provides a detailed experimental protocol for the highly efficient and selective removal of the Boc group using 4M HCl in 1,4-dioxane.[4][5][6]

Data Presentation: Comparison of Common Boc Deprotection Methods

The following table summarizes common acidic conditions for the deprotection of Boc-protected amines, providing a comparison of reagents, typical reaction conditions, and outcomes.

MethodReagents & SolventTemperatureTimeOutcome & Remarks
Method A Trifluoroacetic acid (TFA), Dichloromethane (DCM)0 °C to Room Temp.1-2 hoursEffective and rapid deprotection. TFA is highly corrosive and requires careful handling. The product is isolated as a TFA salt.[7]
Method B 4M Hydrogen Chloride (HCl) in 1,4-DioxaneRoom Temp.30-60 minFast, efficient, and selective method.[4][5] Provides the product as a hydrochloride salt, which is often a crystalline solid and easy to handle.[7][8]
Method C p-Toluenesulfonic acid (p-TsOH) in EthanolRoom Temp.~6 hoursMilder conditions, but may require longer reaction times. Useful for substrates with other acid-sensitive groups.
Method D Thermal DeprotectionHigh Temp. (e.g., 150 °C)30-60 minAvoids the use of strong acids. Can be performed in various solvents. May not be suitable for thermally sensitive molecules.[9]

Experimental Protocol: Deprotection using 4M HCl in 1,4-Dioxane

This protocol details the procedure for the deprotection of this compound.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Diethyl ether (anhydrous)

  • Methanol (for TLC)

  • Dichloromethane (for TLC)

  • Ammonium hydroxide (for TLC visualization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Vacuum flask

  • High vacuum pump

  • TLC plates (silica gel)

  • TLC chamber

  • Ninhydrin stain

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl). A typical solvent concentration is 10 mL per gram of substrate.[7]

    • Ensure the flask is sealed with a septum or drying tube to prevent the ingress of atmospheric moisture.

  • Reaction:

    • Stir the resulting solution or suspension at room temperature.

    • The reaction is typically complete within 30 to 60 minutes.[4][5][6]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC eluent (e.g., Dichloromethane:Methanol:Ammonium Hydroxide 8:2:0.1).

    • Spot the reaction mixture against the starting material on a TLC plate.

    • Visualize the plate using a ninhydrin stain. The product (free amine) will stain positive (typically purple/blue), while the Boc-protected starting material will not.

    • The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

    • To the resulting residue, add cold, anhydrous diethyl ether to precipitate the product as the hydrochloride salt.[7]

    • Stir the suspension for 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the product under high vacuum to obtain 2-(cis-4-aminocyclohexyl)acetic acid hydrochloride as a solid.

  • Characterization:

    • Determine the yield of the product.

    • Characterize the product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Reaction Scheme

Caption: Chemical transformation for the acidic deprotection of the Boc group.

Experimental Workflow

G start Start: Weigh Starting Material setup Reaction Setup: Dissolve in 4M HCl/Dioxane start->setup react Reaction: Stir at Room Temperature (30-60 min) setup->react monitor Monitor Progress via TLC react->monitor monitor->react Incomplete concentrate Work-up: Concentrate under Reduced Pressure monitor->concentrate Reaction Complete precipitate Precipitate Product with Diethyl Ether concentrate->precipitate filter Isolate: Filter and Wash Solid precipitate->filter dry Dry Product Under High Vacuum filter->dry end Final Product: 2-(cis-4-aminocyclohexyl)acetic acid HCl dry->end

Caption: Step-by-step workflow for the Boc deprotection experiment.

References

Application Notes and Protocols for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for its use, key physicochemical properties, and detailed protocols for its incorporation into PROTAC synthesis and subsequent biological evaluation.

Introduction to this compound as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins implicated in disease. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase. This compound is a valuable building block for the synthesis of PROTAC linkers, offering a semi-rigid cyclohexyl scaffold. The cis stereochemistry of this linker can influence the spatial orientation of the two ligands, which is a key factor in the formation of a productive ternary complex for ubiquitination and subsequent degradation of the target protein. The tert-Butoxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthesis of the PROTAC molecule.

Physicochemical Properties and Design Considerations

The cyclohexyl group in the linker provides a degree of rigidity that can be advantageous in pre-organizing the PROTAC molecule for binding to both the target protein and the E3 ligase. The properties of the final PROTAC, such as solubility and cell permeability, will be influenced by the overall composition of the molecule, including the properties of the target ligand and the E3 ligase ligand.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store at 2-8°C

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B E3 Ligase Ligand (with reactive amine) B->C D Boc-protected Linker-E3 Ligand Conjugate C->D E Boc Deprotection (e.g., TFA in DCM) D->E F Amine-Linker-E3 Ligand Conjugate E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Target Protein Ligand (with reactive carboxylic acid) G->H I Final PROTAC Molecule H->I J Purification (e.g., HPLC) I->J

Caption: General workflow for PROTAC synthesis.

Detailed Synthesis Protocol: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid group of the linker to an amine-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine-functionalized E3 ligase ligand (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected linker-E3 ligase ligand conjugate.

Boc Deprotection and Final Coupling

The Boc protecting group is then removed, and the resulting free amine is coupled to the target protein ligand.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Target protein ligand with a carboxylic acid functionality

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude amine salt is often used directly in the next step.

  • Follow the amide coupling procedure described in Section 3.2 to couple the deprotected amine with the carboxylic acid of the target protein ligand.

  • Purify the final PROTAC molecule using preparative HPLC.

Biological Evaluation of PROTACs

Once synthesized and purified, the PROTAC's biological activity must be assessed. The primary goal is to determine its ability to induce the degradation of the target protein.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western Blot Protocol for Assessing Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Data Presentation and Interpretation

The results of the Western blot analysis are used to determine key parameters of PROTAC efficacy.

Table 2: Representative Data from PROTAC Evaluation

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Loading Control)
0 (Vehicle)100
185
1055
10020
100015

From this data, the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) can be calculated. The DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein, and the Dₘₐₓ is the maximum percentage of protein degradation achieved.

Conclusion

This compound serves as a valuable and versatile building block for the construction of PROTAC linkers. Its semi-rigid cyclohexyl scaffold and the presence of a Boc-protected amine facilitate the controlled and modular synthesis of PROTACs. The protocols outlined in these application notes provide a solid foundation for researchers to incorporate this linker into their drug discovery programs and to evaluate the efficacy of the resulting PROTACs in mediating the degradation of target proteins. Further optimization of the linker length and composition is often necessary to achieve optimal degradation potency and desired pharmacokinetic properties.

Application Notes and Protocols for the Coupling of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the amide coupling of 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The protocols outlined below are based on established and widely used amide bond formation methodologies.

Introduction

This compound is a valuable bifunctional linker precursor. The cis-conformation of the cyclohexane ring provides a specific spatial arrangement of the amino and acetic acid functionalities, which can be crucial for the biological activity of the final molecule. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for the selective reaction of the carboxylic acid moiety. Amide bond formation is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules.[2] Common methods for achieving this transformation involve the activation of the carboxylic acid with a coupling agent to facilitate nucleophilic attack by an amine.

Data Presentation: Comparison of Common Coupling Methods

Coupling ReagentAdditiveBaseTypical SolventTypical Reaction TimeRepresentative Yield (%)Notes
EDC HOBtDIPEA or Et3NDMF or CH2Cl212-24 h70-90A common and cost-effective choice. The urea byproduct is water-soluble, simplifying purification.[2]
HATU NoneDIPEA or 2,4,6-CollidineDMF or NMP1-4 h>90Highly efficient, especially for sterically hindered substrates.[3] Reactions are often rapid.
DIC HOBtDIPEACH2Cl2 or DMF2-12 h75-95The dicyclohexylurea byproduct is insoluble in many organic solvents and can be removed by filtration.
PyBOP NoneDIPEADMF2-6 h>90A phosphonium salt-based reagent, known for its high efficiency and reduced risk of side reactions compared to some other reagents.

Mandatory Visualization: Experimental Workflow and Signaling Pathway

Below are diagrams illustrating a typical experimental workflow for the amide coupling reaction and a conceptual diagram of its application in PROTAC-mediated protein degradation.

experimental_workflow cluster_prep Reaction Setup cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous solvent B Add amine (1.0-1.2 eq) A->B C Add base (e.g., DIPEA, 2-3 eq) B->C D Cool reaction mixture to 0 °C C->D E Add coupling reagent (e.g., HATU, 1.1 eq) D->E F Stir at 0 °C for 15-30 min E->F G Warm to room temperature and stir for 2-12 h F->G H Quench reaction (e.g., with water or sat. NH4Cl) G->H I Extract with an organic solvent (e.g., EtOAc) H->I J Wash organic layer (brine), dry (Na2SO4), and concentrate I->J K Purify by column chromatography J->K

Caption: General experimental workflow for the amide coupling of this compound.

protac_pathway cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Molecule Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated Target Protein Ub->PolyUb poly-Ub chain Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Conceptual signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed protocols for the coupling of this compound with a generic primary or secondary amine using common coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for sterically hindered amines or when a rapid reaction is desired.

Materials:

  • This compound

  • Amine of interest

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine of interest (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a single portion, add HATU (1.1 eq) to the stirred solution.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a widely used and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (CH2Cl2) or DMF

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine of interest (1.2 eq), and HOBt (1.2 eq) in anhydrous CH2Cl2 or DMF (to a concentration of about 0.1-0.2 M).

  • Add DIPEA or Et3N (3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, if using CH2Cl2, wash the reaction mixture sequentially with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x). If using DMF, dilute with EtOAc and perform the same washing procedure.

  • Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purify the resulting crude amide by silica gel column chromatography.

References

Application Notes and Protocols: The Use of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid as a versatile building block in medicinal chemistry, with a particular focus on its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols and data presented are based on established methodologies in the field and draw from examples in the scientific literature, specifically in the context of developing degraders for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key target in oncology and inflammatory diseases.

Introduction

This compound is a bifunctional molecule that has gained significant traction in drug discovery. Its structure, featuring a protected amine and a carboxylic acid on a constrained cyclohexane scaffold, makes it an ideal component for linking two distinct molecular entities.[1] The cis stereochemistry of the substituents on the cyclohexane ring provides a specific spatial orientation that can be crucial for the biological activity of the final compound. This building block is particularly valuable in the synthesis of peptidomimetics, enzyme inhibitors, and, most notably, as a linker for PROTACs.[1]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation. The constrained nature of the cyclohexyl linker derived from this compound can impart favorable properties such as improved metabolic stability and cell permeability to the resulting PROTAC.

Application in PROTAC Development: Targeting IRAK-4

A key application of this chemical scaffold is demonstrated in the development of PROTACs targeting IRAK-4. IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in cancers like diffuse large B-cell lymphoma (DLBCL) and in inflammatory diseases.[3] In certain cancers, the MYD88 L265P mutation leads to constitutive activation of the IRAK-4 signaling cascade, promoting cell survival through the NF-κB pathway.[3] While kinase inhibitors for IRAK-4 exist, they often show limited efficacy because IRAK-4 also possesses a scaffolding function independent of its kinase activity.[3] PROTACs offer a superior therapeutic strategy by inducing the degradation of the entire IRAK-4 protein, thereby ablating both its kinase and scaffolding functions.[3]

Signaling Pathway

The development of IRAK-4-targeting PROTACs is centered on disrupting the MYD88-IRAK4-NF-κB signaling pathway. In DLBCL with the MYD88 L265P mutation, the mutated MYD88 protein spontaneously forms a complex with IRAK-4 and IRAK-1, leading to the phosphorylation of IRAK-1. This initiates a signaling cascade that results in the activation of the IKK complex, which in turn phosphorylates IκBα. The phosphorylation and subsequent degradation of IκBα release NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-survival genes. An IRAK-4 PROTAC forces the ubiquitination and degradation of IRAK-4, breaking this signaling chain at a critical point.

IRAK4_Signaling_Pathway cluster_cell Cancer Cell (MYD88 L265P) MYD88 MYD88 (L265P) IRAK4 IRAK-4 MYD88->IRAK4 recruits IRAK1 IRAK-1 IRAK4->IRAK1 phosphorylates proteasome Proteasome IRAK4->proteasome degraded by IKK IKK Complex IRAK1->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription promotes cell_survival Cell Survival gene_transcription->cell_survival leads to PROTAC IRAK-4 PROTAC PROTAC->IRAK4 binds E3_ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_ligase binds E3_ligase->IRAK4 ubiquitinates Synthetic_Workflow start Starting Materials synthesis_inhibitor Synthesis of IRAK-4 Inhibitor start->synthesis_inhibitor synthesis_linker Deprotection of This compound start->synthesis_linker synthesis_ligand Synthesis of E3 Ligase Ligand (e.g., Pomalidomide derivative) start->synthesis_ligand coupling1 Amide Coupling: IRAK-4 Inhibitor + Linker synthesis_inhibitor->coupling1 synthesis_linker->coupling1 coupling2 Amide Coupling: Inhibitor-Linker + E3 Ligase Ligand synthesis_ligand->coupling2 deprotection Boc Deprotection coupling1->deprotection deprotection->coupling2 purification Purification (e.g., HPLC) coupling2->purification characterization Characterization (e.g., NMR, MS) purification->characterization final_protac Final PROTAC characterization->final_protac

References

Application Notes and Protocols for Solid-Phase Synthesis Using 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, hereafter referred to as Boc-cis-ACHA, is a valuable building block in solid-phase synthesis, particularly in the construction of peptidomimetics and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its rigid cyclohexyl scaffold introduces conformational constraints into peptide chains, which can enhance metabolic stability and receptor selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its seamless integration into standard Boc-based solid-phase peptide synthesis (SPPS) workflows.[4]

These application notes provide detailed protocols for the incorporation of Boc-cis-ACHA into a growing peptide chain on a solid support using Boc-SPPS methodology. The protocols cover the entire synthesis cycle, from resin preparation to final cleavage of the modified peptide.

General Principles of Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a well-established method for the stepwise synthesis of peptides on an insoluble resin support. The core principle involves the use of the acid-labile Boc group for the temporary protection of the Nα-amino group of the incoming amino acid. Side-chain functional groups are protected by groups that are stable to the Boc-deprotection conditions but can be removed during the final cleavage step.

A typical Boc-SPPS cycle consists of the following steps:

  • Deprotection: Removal of the Nα-Boc group from the resin-bound peptide, typically with trifluoroacetic acid (TFA).

  • Neutralization: Neutralization of the resulting trifluoroacetate salt to the free amine using a hindered base like diisopropylethylamine (DIEA).

  • Coupling: Acylation of the newly formed N-terminal amine with the carboxyl group of the incoming Boc-protected amino acid. This step is facilitated by a coupling reagent.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, typically with a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Protocols

The following protocols are adapted from standard Boc-SPPS procedures and are specifically tailored for the incorporation of the sterically hindered Boc-cis-ACHA building block.

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of Boc-cis-ACHA

This protocol describes a single synthesis cycle for coupling Boc-cis-ACHA to a deprotected N-terminal amine on a solid-phase resin.

1.1. Resin Preparation:

  • Start with a suitable resin, such as Merrifield resin for a C-terminal acid or MBHA/BHA resin for a C-terminal amide, with a pre-loaded N-terminally deprotected peptide chain.

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

1.2. Nα-Boc Deprotection:

  • To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Agitate the resin for 1-2 minutes for a pre-wash, then drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes for complete deprotection.[5]

  • Drain the TFA solution.

  • Wash the peptide-resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[6]

1.3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5x) to remove excess DIEA.

1.4. Coupling of Boc-cis-ACHA: Due to the steric hindrance of the cyclohexyl ring, a potent coupling reagent and potentially longer reaction times or a double coupling strategy are recommended to ensure high coupling efficiency.

Method A: HBTU/DIEA Coupling

  • In a separate vessel, pre-activate a solution of Boc-cis-ACHA (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

  • Add the activated Boc-cis-ACHA solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (clear beads) indicates complete coupling.

  • If the Kaiser test is positive after 4 hours, a second coupling (double coupling) is recommended. Drain the reaction mixture, wash with DMF, and repeat the coupling step with a fresh solution of activated Boc-cis-ACHA for another 2-4 hours.

Method B: DIC/HOBt Coupling

  • In a separate vessel, dissolve Boc-cis-ACHA (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

  • Add the activated solution to the neutralized peptide-resin.

  • Agitate the mixture for 2-4 hours and monitor the reaction with the Kaiser test.

  • If necessary, perform a double coupling as described in Method A.

1.5. Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the final peptide from the resin and the removal of side-chain protecting groups.

Caution: Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

2.1. Preparation:

  • After the final coupling and washing steps, perform a final Nα-Boc deprotection as described in Protocol 1.2.

  • Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.

2.2. HF Cleavage:

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 95% HF, 5% p-cresol) to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Carefully evaporate the HF under a stream of nitrogen gas.

2.3. Peptide Precipitation and Washing:

  • Precipitate the crude peptide by adding cold diethyl ether to the cleavage residue.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the final peptide product under vacuum.

2.4. Purification:

  • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Data Presentation

ParameterTypical RangeNotes
Coupling Efficiency per Cycle >99%For standard amino acids. May be slightly lower for sterically hindered residues like Boc-cis-ACHA, potentially requiring double coupling to achieve this level. Monitored by the Kaiser test.
Overall Crude Peptide Yield 70-90%Highly dependent on the length and sequence of the peptide.
Purity of Crude Peptide 50-80%Dependent on the success of each coupling and deprotection step.
Final Yield of Purified Peptide 10-40%After RP-HPLC purification.

Visualizations

Experimental Workflow

The general workflow for the solid-phase synthesis incorporating Boc-cis-ACHA can be visualized as a cyclical process.

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-cis-ACHA Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Cycle Final_Cleavage Final Cleavage (HF) Washing->Final_Cleavage Final Cycle Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: General workflow for Boc-SPPS incorporating Boc-cis-ACHA.

PROTAC Mechanism of Action

Boc-cis-ACHA is frequently used as a linker in the synthesis of PROTACs. The resulting PROTAC facilitates the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (with cis-ACHA linker) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Ubiquitinated POI E3->Ub_POI Poly-ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Ub_POI Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action for a PROTAC utilizing a cis-ACHA linker.

References

Application Notes: Characterization of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a chemical intermediate often utilized in the synthesis of more complex molecules, such as PROTAC linkers in pharmaceutical research.[1] Its structural integrity and purity are paramount for the successful synthesis of target molecules. These application notes provide a comprehensive overview of the analytical methods for the complete characterization of this compound, ensuring its identity, purity, and structural conformation. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.[2]

Compound Information:

  • Molecular Formula: C₁₃H₂₃NO₄[1]

  • Molecular Weight: 257.33 g/mol [1]

  • CAS Number: 327156-95-6[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of pharmaceutical intermediates.[3] For this compound, a C18 column is effective. The method is designed to separate the main compound from any starting materials, by-products, or degradation products.

Quantitative Data Summary: HPLC
ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reverse-phase chromatography of small molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution for acidic compounds.
Gradient 30% B to 95% B over 15 minEnsures elution of the compound and separation from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmSuitable for compounds lacking a strong chromophore.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temp. 30 °CProvides reproducible retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique for this molecule. In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ can be observed.

Quantitative Data Summary: LC-MS
ParameterConditionExpected Result
Ionization Mode Electrospray Ionization (ESI), Positive[M+H]⁺
Expected m/z 258.17C₁₃H₂₄NO₄⁺
Ionization Mode Electrospray Ionization (ESI), Negative[M-H]⁻
Expected m/z 256.15C₁₃H₂₂NO₄⁻

It's important to note that Boc-protected amines can sometimes undergo fragmentation in the ion source.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Quantitative Data Summary: NMR
NucleusTypical Chemical Shift (δ)MultiplicityAssignment
¹H NMR ~1.4 ppmsinglet9H, -C(CH₃)₃ (Boc group)[2]
~1.2-1.9 ppmmultiplet10H, Cyclohexyl protons
~2.2 ppmdoublet2H, -CH₂COOH
~3.4 ppmbroad singlet1H, -NH-
~12.0 ppmsinglet1H, -COOH[5]
¹³C NMR ~28.5 ppm-C(CH₃)₃ (Boc group)
~30-40 ppmCyclohexyl carbons
~42.0 ppm-CH₂COOH
~79.5 ppm-C(CH₃)₃ (Boc group)
~155.0 ppm-NHCOO- (Carbamate carbonyl)
~175.0 ppm-COOH (Carboxylic acid carbonyl)[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule.

Quantitative Data Summary: FTIR
Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid) 2500-3300 (broad)[5]
N-H (Amine) ~3300-3500
C=O (Carboxylic Acid) ~1710[5]
C=O (Carbamate) ~1680-1700
C-H (Aliphatic) ~2850-2950

Experimental Protocols

Protocol 1: HPLC Purity Determination
  • Sample Preparation: Accurately weigh 1 mg of the compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Instrument Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (30% Acetonitrile, 70% 0.1% Formic Acid in Water) at a flow rate of 1.0 mL/min.

    • Set the UV detector to 210 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Run the gradient method as described in the HPLC data table.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all peaks.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in acetonitrile.

  • LC Method: Use the same HPLC conditions as described above, but with a shorter run time if only identity confirmation is needed.

  • MS Instrument Setup:

    • Set the mass spectrometer to operate in both positive and negative ESI modes.

    • Set the mass range to scan from m/z 100 to 500.

  • Injection and Data Acquisition: Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectra.

  • Analysis: Extract the mass spectrum for the main peak in the TIC and identify the [M+H]⁺ and/or [M-H]⁻ ions.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[2]

  • Data Processing and Analysis: Process the spectra (Fourier transformation, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Results & Confirmation synthesis Synthesized Compound This compound hplc HPLC (Purity) synthesis->hplc lcms LC-MS (Identity) synthesis->lcms nmr NMR (Structure) synthesis->nmr ftir FTIR (Functional Groups) synthesis->ftir purity Purity > 95% hplc->purity identity Correct Mass (m/z 258.17) lcms->identity structure Confirmed Structure nmr->structure functional_groups Expected Groups Present ftir->functional_groups final Characterized Compound purity->final identity->final structure->final functional_groups->final

Caption: Workflow for the analytical characterization of the title compound.

This document provides a detailed framework for the analytical characterization of this compound. Adherence to these protocols will ensure the quality and reliability of this important chemical intermediate for research and development purposes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway starts with the catalytic hydrogenation of 4-nitrophenylacetic acid to produce a mixture of cis and trans isomers of 2-(4-aminocyclohexyl)acetic acid. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group and finally, if starting from an esterified precursor, hydrolysis to the carboxylic acid.

Q2: How can I maximize the yield of the cis isomer during the hydrogenation of 4-nitrophenylacetic acid?

A2: Hydrogenation of 4-nitrophenylacetic acid in an aqueous medium using a Palladium on carbon (Pd/C) catalyst at a hydrogen overpressure of 3-4 bar has been shown to favor the formation of the cis isomer, yielding a mixture with a cis to trans ratio of approximately 70%.[1]

Q3: What are the most challenging aspects of this synthesis?

A3: The primary challenges are:

  • Controlling the stereoselectivity of the hydrogenation to favor the cis isomer.

  • Efficient separation of the desired cis isomer from the trans isomer.

  • Preventing side reactions during the Boc protection and deprotection steps.

Q4: What methods can be used to separate the cis and trans isomers?

A4: Separation of cis and trans isomers can be challenging due to their similar physical properties. Common laboratory techniques include:

  • Fractional Crystallization: This method relies on differences in solubility between the two isomers in a particular solvent system.

  • Chromatography: High-performance liquid chromatography (HPLC) or column chromatography can be effective for separating the isomers.

  • Selective Precipitation: In some cases, one isomer can be selectively precipitated from a solution, leaving the other in the filtrate.

Troubleshooting Guides

Problem 1: Low Yield of the Desired cis-Isomer in the Hydrogenation Step
Possible Cause Suggested Solution
Incorrect Catalyst Use a Palladium on carbon (Pd/C) catalyst, which has been reported to favor the cis isomer under specific conditions.[1]
Suboptimal Hydrogen Pressure Maintain a hydrogen overpressure of 3-4 bar. Pressures outside this range may alter the cis/trans ratio.[1]
Inappropriate Solvent Perform the hydrogenation in a protic solvent such as water.[1]
Reaction Temperature Too High Elevated temperatures can favor the formation of the thermodynamically more stable trans isomer. Conduct the reaction at a moderate temperature.
Incomplete Reaction Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
Problem 2: Difficulty in Separating cis and trans Isomers
Possible Cause Suggested Solution
Similar Polarity of Isomers Optimize the mobile phase for column chromatography by testing various solvent systems with different polarities. Consider using a chiral column for HPLC, which can sometimes separate geometric isomers.
Co-crystallization of Isomers Experiment with a variety of solvents and temperature gradients for fractional crystallization.
Inefficient Precipitation If attempting to selectively precipitate one isomer, ensure the conditions (solvent, temperature, concentration) are carefully controlled. It has been noted that when treating a cis/trans mixture of 4-aminocyclohexyl acetic acid ethyl ester HCl salt with acetonitrile, the trans product can be isolated, suggesting the cis isomer remains in solution. This could be adapted for cis isomer purification.
Problem 3: Incomplete Boc Protection or Formation of Side Products
Possible Cause Suggested Solution
Inadequate Base Ensure the use of a suitable base (e.g., a tertiary amine like triethylamine or a carbonate base) in an appropriate stoichiometry to neutralize the acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.
Formation of Di-Boc Product Use a controlled amount of Di-tert-butyl dicarbonate (Boc)₂O to minimize the formation of the di-protected product.
Reaction with Carboxylic Acid Group If the carboxylic acid is not esterified, it can react with (Boc)₂O. It is advisable to perform the Boc protection on the ethyl ester of the amino acid.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating may be required for less reactive amines.
Problem 4: Incomplete Hydrolysis of the Ethyl Ester
Possible Cause Suggested Solution
Insufficient Hydrolysis Time or Temperature Monitor the reaction by TLC or LC-MS to ensure it goes to completion. If the reaction is sluggish, consider increasing the reaction time or temperature.
Inadequate Amount of Base Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to ensure complete saponification of the ester.
Poor Solubility of the Starting Material Use a co-solvent system, such as a mixture of tetrahydrofuran (THF) and water or methanol and water, to ensure the ester is fully dissolved.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid to Favor the cis-Isomer
  • Reaction Setup: In a high-pressure reactor, dissolve 4-nitrophenylacetic acid in an aqueous medium.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight relative to the starting material).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 3-4 bar overpressure.

  • Reaction Conditions: Stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-2-(4-aminocyclohexyl)acetic acid, with the cis isomer being the major product.[1]

Note: This procedure is adapted from literature that aims to produce the trans isomer but notes conditions that favor the cis isomer.

Data Presentation: Hydrogenation Product Ratios
Catalyst Pressure Solvent Approximate cis:trans Ratio
Pd/C3-4 barAqueous70:30[1]
Raney-Ni172 atmAqueous19:81[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow 4-Nitrophenylacetic_Acid 4-Nitrophenylacetic_Acid Hydrogenation Hydrogenation 4-Nitrophenylacetic_Acid->Hydrogenation cis/trans_Mixture cis/trans Mixture of 2-(4-Aminocyclohexyl)acetic Acid Hydrogenation->cis/trans_Mixture Isomer_Separation Isomer_Separation cis/trans_Mixture->Isomer_Separation cis-Isomer cis-2-(4-Aminocyclohexyl)acetic Acid Isomer_Separation->cis-Isomer Boc_Protection Boc_Protection cis-Isomer->Boc_Protection Esterification then Boc Protection Boc_Protected_Ester Ethyl 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate Boc_Protection->Boc_Protected_Ester Hydrolysis Hydrolysis Boc_Protected_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General synthesis workflow for the target compound.

Troubleshooting Logic for Low cis-Isomer Yield

Troubleshooting_Low_Cis_Yield Start Low cis-Isomer Yield Check_Catalyst Is the catalyst 10% Pd/C? Start->Check_Catalyst Check_Pressure Is H2 pressure 3-4 bar? Check_Catalyst->Check_Pressure Yes Use_PdC Use 10% Pd/C catalyst Check_Catalyst->Use_PdC No Check_Solvent Is the solvent aqueous? Check_Pressure->Check_Solvent Yes Adjust_Pressure Adjust H2 pressure to 3-4 bar Check_Pressure->Adjust_Pressure No Check_Temp Is the temperature moderate? Check_Solvent->Check_Temp Yes Use_Aqueous Use an aqueous solvent Check_Solvent->Use_Aqueous No Check_Completion Is the reaction complete? Check_Temp->Check_Completion Yes Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp No Monitor_Reaction Monitor reaction to completion Check_Completion->Monitor_Reaction No

Caption: Decision tree for troubleshooting low cis-isomer yield.

Boc Protection Signaling Pathway

Boc_Protection_Pathway cluster_reactants Reactants cluster_products Products Amine cis-2-(4-Aminocyclohexyl) acetic acid ethyl ester Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack Boc2O (Boc)₂O Boc2O->Nucleophilic_Attack Base Base (e.g., Et₃N) Base->Nucleophilic_Attack Protected_Amine Boc-Protected Ester Byproducts t-Butanol + CO₂ + Base·H⁺ Nucleophilic_Attack->Protected_Amine Nucleophilic_Attack->Byproducts

Caption: Simplified reaction pathway for Boc protection.

References

Technical Support Center: Synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable synthetic approach begins with the catalytic hydrogenation of a p-aminobenzoic acid derivative, followed by Boc protection of the resulting amino group and subsequent functional group manipulations to yield the target acetic acid derivative. The key challenge in this route is controlling the stereoselectivity of the hydrogenation to favor the desired cis isomer.

Q2: What is the typical cis/trans isomer ratio observed during the hydrogenation of p-aminobenzoic acid derivatives?

The catalytic hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst typically yields a mixture of cis and trans isomers. Reported ratios often favor the trans isomer, with a common cis:trans ratio being approximately 1:4.6.[1][2] Optimization of catalyst, solvent, and reaction conditions is crucial to improve the yield of the cis isomer.

Q3: How can I separate the cis and trans isomers of 4-aminocyclohexane derivatives?

Separation of cis and trans isomers can be challenging due to their similar physical properties.[3] A common method involves fractional crystallization of their salts. For instance, the dihydrochloride salts of cis and trans isomers of diaminocyclohexane exhibit different solubilities in methanol, allowing for their separation.[4] This principle can be adapted for other substituted cyclohexanes. High-performance liquid chromatography (HPLC) can also be employed for analytical and small-scale preparative separations.

Q4: What are the critical parameters to control during the Boc protection step?

The reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O) is generally efficient. Key parameters to control include the stoichiometry of Boc₂O, the choice of base (e.g., triethylamine, NaOH), and the solvent. For sterically hindered amines, side reactions such as the formation of urea derivatives can occur.[] Ensuring anhydrous conditions can be important, especially when using sensitive reagents.[]

Q5: Are there any common side reactions during the final hydrolysis step to the carboxylic acid?

If the synthesis proceeds through an ethyl or methyl ester intermediate, the final step is typically a saponification reaction using a base like sodium hydroxide. A potential issue is incomplete hydrolysis, which can be addressed by increasing the reaction time, temperature, or the concentration of the base. It is also important to ensure the complete removal of the organic solvent used in the previous steps to facilitate the hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield of the cis-Isomer in the Hydrogenation Step
Symptom Possible Cause Suggested Solution
The cis:trans ratio is significantly lower than expected.Suboptimal catalyst or reaction conditions.Catalyst Screening: Test different hydrogenation catalysts (e.g., Rh/C, PtO₂) and catalyst loadings. Rhodium-based catalysts have been reported to favor the formation of cis isomers in some reductions.[6] Solvent Effects: Vary the solvent system. Protic solvents like ethanol or water, often with a basic additive like NaOH, are commonly used.[1][7] Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature. Lower temperatures sometimes favor the formation of the cis isomer.
The overall conversion of the starting material is low.Inactive catalyst or insufficient reaction time/pressure.Catalyst Activity: Ensure the catalyst is fresh and not poisoned. Reaction Time: Increase the reaction time and monitor the reaction progress by techniques like TLC or NMR. Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of the reactor.
Issue 2: Difficult Separation of cis and trans Isomers
Symptom Possible Cause Suggested Solution
Poor separation of isomers by crystallization.Similar solubility of the isomers in the chosen solvent.Salt Formation: Convert the mixture of isomers into their salts (e.g., hydrochlorides, tosylates) and perform fractional crystallization in different solvents. The different crystal packing of the salts can lead to significant differences in solubility.[4] Solvent Screening: Experiment with a variety of solvents or solvent mixtures for crystallization.
Co-elution of isomers during column chromatography.Insufficient resolution of the chromatographic method.Stationary Phase: Try different stationary phases (e.g., silica gel with different pore sizes, alumina). Mobile Phase: Optimize the mobile phase composition to enhance the separation. A gradient elution might be necessary. Preparative HPLC: For high purity requirements and smaller scales, preparative HPLC is a powerful separation technique.[3]
Issue 3: Low Yield or Side Products in the Boc-Protection Step
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains.Insufficient Boc₂O or base, or low reactivity of the amine.Reagent Stoichiometry: Increase the equivalents of Boc₂O and base. Reaction Time/Temperature: Prolong the reaction time or gently heat the reaction mixture. Catalyst: For weakly nucleophilic amines, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial, but be cautious of potential side reactions with other functional groups.[]
Formation of an unexpected, higher molecular weight byproduct.Formation of a urea derivative, especially with sterically hindered amines.Alternative Boc Reagent: Use a different Boc-protecting reagent like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). Modified Procedure: React the amine with a strong base like NaH or NaHMDS to form the corresponding amide before adding Boc₂O.[]
Issue 4: Incomplete Hydrolysis of the Ester to the Carboxylic Acid
Symptom Possible Cause Suggested Solution
Presence of the starting ester in the final product after workup.Insufficient base, reaction time, or temperature.Reaction Conditions: Increase the concentration of the base (e.g., NaOH, KOH), prolong the reaction time, and/or increase the reaction temperature. Co-solvent: If the ester has poor solubility in the aqueous base, add a co-solvent like THF or methanol to improve miscibility.
The reaction stalls before completion.The product may precipitate out of the reaction mixture.Solvent Addition: Add more solvent to keep all components in solution.

Quantitative Data Summary

Synthesis Step Parameter Reported Value/Condition Reference
Catalytic HydrogenationStarting Materialp-Aminobenzoic acid[1][7]
Catalyst5% Ru/C[1][7]
Solvent10% NaOH solution[1][7]
Hydrogen Pressure15 bar[2]
Temperature100 °C[2]
Reaction Time20 hours[1][7]
cis:trans Ratio1:4.6[1][2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl 4-aminobenzoate
  • To a high-pressure reactor, add ethyl 4-aminobenzoate (1 equivalent), 5% Rh/C (10 mol%), and ethanol.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 15 bar.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-aminocyclohexanecarboxylate as a mixture of cis and trans isomers.

Protocol 2: Boc Protection of Ethyl 4-aminocyclohexanecarboxylate
  • Dissolve the crude mixture of ethyl 4-aminocyclohexanecarboxylate (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected ester.

Protocol 3: Hydrolysis of Ethyl 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate
  • Dissolve the purified ethyl 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate (1 equivalent) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow Start p-Aminobenzoic Acid Derivative Hydrogenation Catalytic Hydrogenation Start->Hydrogenation H₂, Catalyst Isomer_Mix cis/trans Isomer Mixture Hydrogenation->Isomer_Mix Separation Isomer Separation Isomer_Mix->Separation Crystallization or Chromatography Cis_Isomer cis-Isomer Separation->Cis_Isomer Boc_Protection Boc Protection Cis_Isomer->Boc_Protection Boc₂O, Base Boc_Protected Boc-Protected cis-Isomer Boc_Protection->Boc_Protected Hydrolysis Ester Hydrolysis Boc_Protected->Hydrolysis Base, H₂O Final_Product 2-(cis-4-((tert-Butoxycarbonyl) amino)cyclohexyl)acetic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Hydrogenation Problem Low Yield of cis-Isomer Cause1 Suboptimal Catalyst/ Conditions Problem->Cause1 Cause2 Low Conversion Problem->Cause2 Solution1a Catalyst Screening (Rh/C, PtO₂) Cause1->Solution1a Solution1b Optimize Solvent, Pressure, Temperature Cause1->Solution1b Solution2a Check Catalyst Activity Cause2->Solution2a Solution2b Increase Reaction Time/Pressure Cause2->Solution2b

Caption: Troubleshooting logic for low cis-isomer yield in hydrogenation.

References

Technical Support Center: Deprotection of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of the tert-Butoxycarbonyl (Boc) protecting group from this compound.

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). Consider switching to a stronger acid system if necessary.
Short Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time as needed.
Low Reaction Temperature: The temperature may be too low for efficient deprotection.Gradually increase the reaction temperature while monitoring for the formation of side products.
Formation of Side Products Alkylation by tert-butyl cation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites.Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.
Lactam Formation: The cis-orientation of the amino and acetic acid groups can facilitate intramolecular cyclization to form a lactam.Use milder deprotection conditions (e.g., lower temperature, shorter reaction time). Consider using a less acidic reagent. Protecting the carboxylic acid as an ester prior to deprotection can also prevent this side reaction.
Difficult Product Isolation Product is highly polar/water-soluble: The resulting amino acid may be difficult to extract from aqueous work-up solutions.After quenching the reaction, concentrate the solution in vacuo and co-evaporate with a suitable solvent like toluene to remove residual acid. The product can often be precipitated by adding a non-polar solvent or purified by ion-exchange chromatography.
Formation of TFA salt: If using Trifluoroacetic acid (TFA), the product will be isolated as a TFA salt, which may be an oil or difficult to handle.The TFA salt can often be used directly in the next step. Alternatively, it can be neutralized with a mild base.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of side reactions during the Boc deprotection of this compound?

A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA). This carbocation is a potent electrophile and can lead to alkylation of any nucleophilic functional groups present in the molecule. For this specific substrate, another significant side reaction to consider is intramolecular cyclization to form a lactam, facilitated by the cis-stereochemistry of the amino and acetic acid moieties.

Q2: How can I minimize the formation of the lactam side product?

A2: To minimize lactam formation, it is advisable to use the mildest possible deprotection conditions. This can include lowering the reaction temperature, reducing the reaction time, and using a lower concentration of acid. Protecting the carboxylic acid group as an ester before the Boc deprotection step is another effective strategy to prevent this intramolecular reaction.

Q3: What are the recommended standard conditions for the deprotection of this compound?

A3: A common starting point for Boc deprotection is treatment with a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The concentration of TFA can range from 20% to 50% (v/v). The reaction is typically stirred at room temperature for 1 to 2 hours. However, for this particular substrate, starting with milder conditions (e.g., 20% TFA in DCM at 0°C) and monitoring the reaction closely is recommended to minimize potential side reactions.

Q4: Do I need to use a scavenger in my deprotection reaction?

A4: While the primary amine and carboxylic acid in the target molecule are not as nucleophilic as residues like tryptophan or methionine found in peptides, the use of a scavenger is still good practice to ensure a cleaner reaction. Scavengers like triisopropylsilane (TIS) or even a small amount of water can effectively trap the tert-butyl cation, preventing potential side reactions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolve this compound in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50% v/v) dropwise.

  • Stir the reaction mixture at 0°C to room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene or another suitable solvent to ensure complete removal of residual TFA.

  • The resulting amino acid TFA salt can often be used directly in the next step or can be further purified.

Protocol 2: Milder Boc Deprotection using HCl in Dioxane
  • Dissolve this compound in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting amino acid hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for Boc deprotection. Please note that optimal conditions should be determined empirically for your specific reaction scale and purity requirements.

Deprotection Reagent Solvent Temperature (°C) Typical Reaction Time Typical Yield (%) Notes
20-50% TFADCM0 - RT1 - 2 h>90A standard and generally effective method. Monitor for lactam formation.
4M HCl1,4-DioxaneRT1 - 4 h>90Can be a milder alternative to TFA. The HCl salt product often precipitates.
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolRTVariableVariableCan be used under milder conditions, but may require longer reaction times.

Visualizations

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Protected Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Protected->Protonated_Boc Protonation Acid H+ Carbamic_Acid Carbamic Acid Derivative Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Lactam_Formation cluster_main Deprotection Pathway Start This compound Deprotected 2-(cis-4-aminocyclohexyl)acetic acid (Desired Product) Start->Deprotected Acidic Deprotection (e.g., TFA/DCM) Lactam cis-Octahydro-1H-isoindol-1-one (Lactam Side Product) Deprotected->Lactam Intramolecular Cyclization

Caption: Potential lactam formation as a side reaction.

Technical Support Center: Optimization of Coupling Reactions with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of coupling reactions involving 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my coupling reaction with this compound?

A1: Low or no product yield in amide coupling reactions can stem from several factors.[1] Key issues include:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may be inefficient or used in insufficient quantity, leading to poor activation of the carboxylic acid.[1]

  • Amine Deactivation: The amine reactant can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1]

  • Steric Hindrance: The bulky cyclohexyl group on the acid can physically impede the approach of the amine, slowing down or preventing the reaction.[1]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide bond formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the outcome.[1]

Q2: How do I select the appropriate coupling reagent for this sterically hindered acid?

A2: The choice of coupling reagent is critical. For sterically demanding substrates, more potent activating agents are often required.

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for challenging couplings due to their high reactivity and ability to minimize side reactions like racemization.[2][3] HATU is generally more effective than HBTU and TBTU for difficult sequences.[3][4]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for coupling N-methyl amino acids, and can be a good choice for hindered systems.[2]

  • Carbodiimides: While common, reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) may be less effective for sterically hindered couplings and can be prone to side reactions, including racemization.[2][5] The use of additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure is often necessary to suppress these side reactions.[1][2]

Q3: What are common side reactions and how can they be minimized?

A3: Several side reactions can occur during coupling reactions:

  • Racemization: This is a significant issue, especially when coupling amino acid derivatives. Using additives like HOBt or OxymaPure can suppress racemization.[1][4] Running the reaction at a lower temperature can also be beneficial.[1]

  • Guanidinylation: When using excess uronium reagents like HATU or HBTU, the free N-terminal amine of a peptide can be capped by the reagent, preventing further chain elongation.[2][6] It is advisable to use the coupling reagent in equimolar amounts relative to the carboxylic acid.[2]

  • Dehydration of Amides: Inappropriate reagents can cause the dehydration of primary amides (like asparagine and glutamine side chains) to nitriles.[2] Reagents like BOP are known to avoid this particular side reaction.[2]

Q4: Which solvents and bases are recommended for this coupling reaction?

A4: The choice of solvent and base is crucial for reaction success.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[1] Dichloromethane (DCM) can also be used.[1] For difficult reactions, N-methylpyrrolidone (NMP) may be a better option.[7]

  • Bases: A non-nucleophilic base is required to neutralize the acid formed during the reaction without interfering with the coupling process. N,N-Diisopropylethylamine (DIPEA) is the most frequently used base.[8] N-methylmorpholine (NMM) is another suitable option.[8] For reactions prone to racemization, a weaker base like sym-collidine may be advantageous.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.

Problem: Low or Incomplete Coupling

Initial Assessment:

  • Confirm Reagent Quality: Ensure all reagents, particularly the coupling agent and the Boc-protected acid, are fresh and have been stored under appropriate conditions to prevent degradation.

  • Verify Stoichiometry: Double-check the molar equivalents of all reactants. For difficult couplings, using a slight excess of the amine (1.1-1.2 equivalents) and coupling reagent (1.1-1.5 equivalents) can be beneficial.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the activated intermediate.[1]

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low coupling yields.

TroubleshootingWorkflow start Low Coupling Yield Detected (e.g., via TLC or LC-MS) strategy1 Strategy 1: Increase Reaction Time Extend coupling time (e.g., to 4-24 hours) start->strategy1 strategy2 Strategy 2: Double Coupling Repeat the coupling step with fresh reagents strategy1->strategy2 If unsuccessful end_success Successful Coupling strategy1->end_success On success strategy3 Strategy 3: Use a More Potent Coupling Reagent Switch from standard (e.g., DIC/HOBt) to a uronium/aminium salt (e.g., HATU) strategy2->strategy3 If unsuccessful strategy2->end_success On success strategy4 Strategy 4: Optimize Base and Solvent Switch to a stronger base (e.g., DIPEA) or a more effective solvent (e.g., NMP) strategy3->strategy4 If unsuccessful strategy3->end_success On success strategy4->end_success On success end_fail Consult Further Resources strategy4->end_fail If unsuccessful

A decision tree for troubleshooting low coupling yields.

Quantitative Data Summary

The choice of coupling reagent can significantly affect the efficiency of the reaction, especially for difficult or sterically hindered sequences. The following tables summarize comparative performance data for common coupling reagents.

Table 1: Comparison of Coupling Reagent Performance on Difficult Peptide Sequences

Coupling Reagent Peptide Sequence Coupling Time Crude Purity (%) Reference
PyBOP ACP (65-74) 2 x 20 min 70.27 [3]
HATU ACP (65-74) 2 x 20 min 79.91 [3]
PyBOP Aβ-Amyloid (1-42) 2 x 20 min 88.54 [3]

| HATU | Aβ-Amyloid (1-42) | 2 x 20 min | 91.23 |[3] |

Table 2: Comparison of Acylation Yield for Aza-Peptides

Coupling Reagent Acylation Yield (%) Reference
PyBOP ~60 [9]
TBTU ~60 [9]
HCTU ~55 [9]

| HATU | ~100 |[9] |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline for coupling this compound with a primary or secondary amine using HATU.

A typical workflow for HATU-mediated amide coupling.

Methodology:

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[1]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Coupling using DIC/HOBt

This protocol is an alternative for when a carbodiimide coupling is preferred.

Methodology:

  • Dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

References

Stability and storage conditions for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

As a solid, the compound is stable when stored at room temperature.[1][2][3][4][5]

Q2: How should I store solutions of this compound?

For solutions, it is recommended to store them at -80°C for long-term storage or at -20°C for shorter periods.[1][2][3][4][5]

Q3: What is the expected shelf-life of this compound?

The shelf-life depends on the storage conditions. Please refer to the table below for a summary of stability data.

Q4: What are the primary factors that can cause degradation of this compound?

The tert-Butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions.[6][7][8][9] Exposure to strong acids can lead to the cleavage of the Boc group, resulting in the formation of the corresponding free amine.

Q5: Are there any known incompatibilities for this compound?

Avoid strong acidic conditions, as this will lead to the deprotection of the Boc group.[6][7][8] The cleavage of the Boc group under acidic conditions generates a tert-butyl cation, which can potentially alkylate nucleophilic sites on other molecules in the solution.[6]

Data Presentation

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureShelf-Life
SolidRoom Temperature3 years[1][2][3][4]
In Solvent-20°C1 year[2][3][4][5]
In Solvent-80°C2 years[2][3][4][5]

Troubleshooting Guide

Issue: I suspect my compound has degraded. How can I check its purity?

  • Initial Assessment: Check for any visual changes in the solid compound, such as discoloration or clumping, which might indicate moisture absorption or degradation.

  • Analytical Verification: The most reliable method to assess purity is through analytical techniques.

    • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. The degraded, de-Boc'd compound will have a different retention factor (Rf) than the parent compound.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

    • Mass Spectrometry (MS): Can be used to identify the parent compound and any potential degradation products by their mass-to-charge ratio.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the compound and identify impurities. The disappearance of the characteristic tert-butyl signal in the ¹H NMR spectrum is a strong indicator of Boc group cleavage.

Issue: My reaction yield is lower than expected. Could it be related to the stability of the starting material?

If you are using this compound in a reaction and experiencing low yields, consider the following:

  • Purity of Starting Material: Verify the purity of your compound using the analytical methods mentioned above before starting your reaction.

  • Reaction Conditions: Ensure your reaction conditions are not acidic, as this could cleave the Boc protecting group. If your reaction requires acidic conditions, this compound may not be suitable without modification of your synthetic route.

Experimental Protocols

Protocol: General Procedure for Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific conditions.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Aliquot the stock solution into several vials.

  • Stress Conditions:

    • Expose the vials to different conditions to be tested (e.g., various temperatures, pH values, light exposure).

    • Include a control sample stored under the recommended conditions (-80°C in the dark).

  • Time Points:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.

  • HPLC Analysis:

    • Analyze the samples by a suitable reverse-phase HPLC method. A C18 column is often a good starting point.

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid, though be mindful of the compound's acid sensitivity during the analysis itself).

    • Monitor the elution profile using a UV detector (e.g., at 210-220 nm).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial time point (T=0).

    • Identify any new peaks that appear, which may correspond to degradation products.

Visualizations

Troubleshooting_Workflow start Suspected Compound Instability (e.g., low yield, unexpected results) check_storage Verify Storage Conditions (Temp, Solvent, Duration) start->check_storage visual_inspection Visually Inspect Compound (Color, Appearance) check_storage->visual_inspection analytical_check Perform Purity Analysis (HPLC, TLC, NMR, MS) visual_inspection->analytical_check is_pure Is Compound Pure? analytical_check->is_pure proceed Proceed with Experiment is_pure->proceed Yes degraded Compound has Degraded is_pure->degraded No troubleshoot_reaction Troubleshoot Other Experimental Parameters proceed->troubleshoot_reaction order_new Order Fresh Compound degraded->order_new review_handling Review Handling Procedures (e.g., avoid acid exposure) degraded->review_handling

Caption: Troubleshooting workflow for suspected compound instability.

Caption: Acid-catalyzed degradation pathway of the Boc-protected compound.

References

How to avoid epimerization in 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization and other side reactions during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, focusing on the prevention of epimerization.

Issue Potential Cause Recommended Solution
Significant epimerization to the trans-isomer observed. Use of strong, non-nucleophilic bases: Bases like DBU or strong tertiary amines can facilitate proton abstraction at the α-carbon, leading to epimerization.- Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or pyridine. - Carefully control the stoichiometry of the base.
Prolonged reaction times at elevated temperatures: These conditions favor thermodynamic equilibrium, which favors the more stable trans-isomer.- Monitor the reaction closely and stop it as soon as the starting material is consumed. - Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).
Inappropriate coupling reagent: Some coupling reagents are more prone to inducing epimerization through the formation of reactive intermediates like oxazolones.- Utilize coupling reagents known for low epimerization, such as HATU in combination with HOAt, or T3P® with pyridine.[1][2]
Low reaction yield. Steric hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the cyclohexane ring can sterically hinder the reaction.- Employ a highly efficient coupling reagent like HATU.[1] - A slight excess of the coupling reagent and the amine nucleophile may be beneficial.
Poor solubility of reactants. - Choose an appropriate aprotic solvent such as DMF or NMP.
Difficulty in purifying the desired cis-isomer. Similar polarity of cis and trans isomers. - Utilize chiral HPLC for analytical and preparative separation.[3] - Derivatization of the amine or carboxylic acid may alter polarity and improve separation by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is epimerization a concern with this compound?

A1: Epimerization is the change in configuration at a single stereocenter. In this molecule, the α-carbon of the acetic acid moiety is susceptible to epimerization, converting the desired cis-isomer to the undesired trans-isomer. This is a concern because the two isomers can have different biological activities and pharmacological properties. The trans-isomer is generally the thermodynamically more stable product due to the diequatorial arrangement of the substituents on the cyclohexane ring, which minimizes steric strain.[4][5]

Q2: What is the primary mechanism of epimerization in amide coupling reactions?

A2: The primary mechanism involves the activation of the carboxylic acid. The activating agent can lead to the formation of a highly reactive intermediate, such as an oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Reprotonation can occur from either face, resulting in a mixture of diastereomers.[6]

Q3: How can I minimize epimerization during an amide coupling reaction?

A3: To minimize epimerization, consider the following:

  • Choice of Coupling Reagent and Additive: Use coupling reagents known to suppress epimerization. The combination of HATU with HOAt is highly effective.[1][7] Propanephosphonic acid anhydride (T3P®) in the presence of pyridine is another excellent option.[2][8]

  • Base Selection: Employ a weak, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or pyridine instead of stronger bases.[9]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to favor the kinetically controlled product and slow down the rate of epimerization.

  • Reaction Time: Monitor the reaction progress and minimize the reaction time to prevent equilibration to the more stable trans-isomer.

Q4: What are the best analytical techniques to quantify the extent of epimerization?

A4: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for separating and quantifying the cis and trans isomers.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the axial and equatorial protons on the cyclohexane ring will exhibit different chemical shifts and coupling constants for the cis and trans isomers.

Quantitative Data on Epimerization

The following tables summarize representative data on the extent of epimerization under various amide coupling conditions. While this data is not specific to this compound, it provides a valuable comparison of different reagents and conditions.

Table 1: Effect of Coupling Reagent and Additive on Epimerization

Carboxylic AcidCoupling SystemBase% Epimerization (Illustrative)
N-Boc-L-PhenylalanineEDC/HOBtDIPEA5-10%
N-Boc-L-PhenylalanineHATU/HOAtDIPEA<1%
N-Boc-L-PhenylalanineT3P®/PyridinePyridine<2%

Data is illustrative and based on general observations in peptide synthesis.

Table 2: Influence of Base on Epimerization with HATU/HOAt

Carboxylic AcidBase% Epimerization (Illustrative)
N-Boc-L-ValineDBU8-15%
N-Boc-L-ValineDIPEA<1%
N-Boc-L-Valine2,4,6-Collidine<0.5%

Data is illustrative and based on general observations in peptide synthesis.

Key Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using HATU/HOAt

  • Dissolution: Dissolve this compound (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the solution and stir for 5 minutes at room temperature.[1]

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Low-Epimerization Amide Coupling using T3P®/Pyridine

  • Dissolution: Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous pyridine.[8]

  • T3P® Addition: Cool the solution to 0 °C and add propanephosphonic acid anhydride (T3P®) (1.5 eq, as a 50% solution in a suitable solvent like ethyl acetate) dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Epimerization_Pathway cluster_activation Carboxylic Acid Activation cluster_epimerization Epimerization cluster_coupling Amide Bond Formation Carboxylic_Acid cis-Isomer (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular cyclization Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ cis_Amide cis-Amide Product Oxazolone->cis_Amide + Amine Epimerized_Oxazolone Epimerized Oxazolone Enolate->Epimerized_Oxazolone + H+ trans_Amide trans-Amide Product (Epimerized) Epimerized_Oxazolone->trans_Amide + Amine Amine Amine (R'-NH2)

Caption: Mechanism of epimerization during amide coupling.

Troubleshooting_Logic Start Epimerization Observed? Check_Base Is a strong base used? Start->Check_Base Yes No_Epimerization Process is optimal Start->No_Epimerization No Check_Temp Is the reaction at high T? Check_Base->Check_Temp No Solution_Base Use weaker base (DIPEA, Pyridine) Check_Base->Solution_Base Yes Check_Time Is the reaction time long? Check_Temp->Check_Time No Solution_Temp Lower reaction temperature (e.g., 0 °C) Check_Temp->Solution_Temp Yes Check_Reagent Is the coupling reagent prone to cause epimerization? Check_Time->Check_Reagent No Solution_Time Reduce reaction time Check_Time->Solution_Time Yes Solution_Reagent Use low-epimerization reagent (HATU/HOAt, T3P/Pyridine) Check_Reagent->Solution_Reagent Yes

Caption: Troubleshooting workflow for epimerization.

References

Challenges in scaling up the synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the cis-isomer of 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid?

A1: The main challenges revolve around stereocontrol and purification. Catalytic hydrogenation of an aromatic precursor, a common synthetic route, often yields a mixture of cis and trans isomers, with the trans isomer typically being the major product due to thermodynamic stability.[1][2] Separating these isomers on a large scale can be difficult and may require specialized techniques like fractional crystallization or chromatography.[3][4]

Q2: How can I improve the yield of the cis-isomer during the synthesis?

A2: Optimizing the hydrogenation conditions is crucial. Factors such as the choice of catalyst (e.g., Rhodium-based catalysts), solvent, temperature, and pressure can influence the cis/trans ratio. While specific conditions for maximizing the cis-isomer of this particular compound are not extensively reported in publicly available literature, exploring different catalytic systems is a key starting point. Some literature suggests that specific catalysts and conditions can favor the formation of cis isomers in similar hydrogenations.

Q3: What are the most effective methods for separating the cis and trans isomers?

A3: Separation of cis and trans isomers of substituted cyclohexanes can be challenging due to their similar physical properties.[4]

  • Fractional Crystallization: This is a cost-effective method for large-scale purification but depends on significant differences in the solubility of the isomers in a chosen solvent system.[4] Experimenting with different solvents and solvent mixtures is necessary to find optimal crystallization conditions.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high resolution for separating isomers. However, scaling up chromatographic separations can be expensive and resource-intensive.[4]

  • Derivative Formation: In some cases, converting the isomeric mixture into derivatives (e.g., salts) can enhance the differences in their physical properties, facilitating separation by crystallization.[3]

Q4: Are there any common side reactions during the Boc protection of the amino group?

A4: During the Boc protection step using di-tert-butyl dicarbonate (Boc anhydride), potential side reactions, although generally minimal with primary amines, can include the formation of N,N-di-Boc protected amine, especially if the reaction conditions are not well-controlled.[5] The formation of isocyanates can also occur under certain conditions.[5] Careful control of stoichiometry, temperature, and reaction time is important.

Q5: How does the zwitterionic nature of the starting material, cis-4-aminocyclohexylacetic acid, affect the Boc protection reaction?

A5: The zwitterionic nature of the amino acid can lead to poor solubility in many common organic solvents.[1] To address this, the reaction is often performed in a mixed solvent system, such as aqueous dioxane or THF, with the addition of a base like sodium hydroxide or triethylamine. The base deprotonates the ammonium group, increasing the nucleophilicity of the amine for reaction with Boc anhydride.

Troubleshooting Guides

Issue 1: Low Yield of the Desired cis-Isomer
Potential Cause Troubleshooting Step
Unfavorable Hydrogenation Conditions The catalytic hydrogenation of the aromatic precursor (e.g., 4-aminophenylacetic acid) often favors the formation of the more stable trans-isomer.[1]
Recommendation: Screen different hydrogenation catalysts (e.g., Pd/C, Rh/C, Raney Nickel), solvents, temperatures, and hydrogen pressures to optimize the cis/trans ratio.[5]
Isomerization during Reaction or Work-up Although less common for cyclohexane rings, harsh acidic or basic conditions could potentially lead to some degree of isomerization.
Recommendation: Maintain neutral or mild reaction and work-up conditions where possible.
Issue 2: Difficulty in Separating cis and trans Isomers
Potential Cause Troubleshooting Step
Similar Physical Properties Cis and trans isomers often have very similar boiling points and solubilities, making separation by distillation or simple crystallization challenging.[4]
Recommendation 1 (Fractional Crystallization): Systematically screen a wide range of solvents and solvent mixtures to identify a system where the solubility difference between the cis and trans isomers is maximized. Seeding with a pure crystal of the desired isomer can sometimes aid in selective crystallization.
Recommendation 2 (Chromatography): If crystallization is ineffective, preparative HPLC or flash chromatography may be necessary. Method development on an analytical scale is crucial to optimize the separation before scaling up.
Recommendation 3 (Derivative Formation): Consider forming a salt of the carboxylic acid with a chiral or achiral base. The resulting diastereomeric or different crystalline salts may have more pronounced solubility differences, allowing for easier separation by crystallization.[3] After separation, the free acid can be regenerated.
Issue 3: Incomplete or Low Yield of Boc Protection
Potential Cause Troubleshooting Step
Poor Solubility of Starting Material The zwitterionic nature of cis-4-aminocyclohexylacetic acid can lead to poor solubility in organic solvents, hindering the reaction.[1]
Recommendation: Use a mixed solvent system such as dioxane/water, THF/water, or an alcohol/water mixture. The addition of a base (e.g., NaOH, NaHCO₃, or triethylamine) is necessary to deprotonate the ammonium group and improve solubility and nucleophilicity.[5]
Incorrect pH The pH of the reaction mixture is critical. The amino group needs to be sufficiently deprotonated to be nucleophilic, but a very high pH can lead to hydrolysis of the Boc anhydride.
Recommendation: Maintain the pH in the range of 8-10 for optimal reaction conditions. Use a pH meter or pH paper to monitor and adjust the pH during the addition of reagents.
Formation of Mixed Anhydride The carboxylate can react with Boc anhydride to form a mixed anhydride, which can then react with the amine to form an amide dimer.[1]
Recommendation: Perform the reaction in an aqueous solution with a base like sodium hydroxide. This will hydrolyze any mixed anhydride that forms, preventing the dimerization side reaction.[1]
Inefficient Work-up The work-up procedure must effectively remove unreacted Boc anhydride and by-products.
Recommendation: After the reaction, acidify the aqueous solution to protonate the carboxylic acid and then extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over an anhydrous salt before solvent removal.

Experimental Protocols

Key Experiment: Boc Protection of cis-4-Aminocyclohexylacetic Acid

Materials:

  • cis-4-Aminocyclohexylacetic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,4-Dioxane

  • Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cis-4-aminocyclohexylacetic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M NaOH solution while stirring until the starting material is fully dissolved and the pH of the solution is between 9 and 10.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of 1,4-dioxane.

  • Add the (Boc)₂O solution dropwise to the cooled amino acid solution while maintaining the pH between 9 and 10 by the concomitant addition of 1 M NaOH.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, wash the mixture with a non-polar solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_purification Purification cluster_protection Protection A 4-Aminophenylacetic Acid B Catalytic Hydrogenation (e.g., Pd/C, H2) A->B Step 1 C Cis/Trans Isomer Mixture of 4-Aminocyclohexylacetic Acid B->C D Isomer Separation (Crystallization or Chromatography) C->D Step 2 E cis-4-Aminocyclohexylacetic Acid D->E F Boc Protection ((Boc)2O, Base) E->F Step 3 G Final Product: This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Isomer_Separation Start Isomer Separation Required? Crystallization Attempt Fractional Crystallization Start->Crystallization Yes Success_C Successful Separation? Crystallization->Success_C Chromatography Perform Preparative Chromatography Success_C->Chromatography No End_Success Pure Cis-Isomer Obtained Success_C->End_Success Yes Success_Ch Successful Separation? Chromatography->Success_Ch Derivative Consider Derivative Formation Success_Ch->Derivative No Success_Ch->End_Success Yes Derivative->Crystallization Re-attempt End_Failure Re-evaluate Synthesis Strategy Derivative->End_Failure If still unsuccessful

Caption: Decision tree for troubleshooting the separation of cis and trans isomers.

References

Technical Support Center: Stereochemical Control in the Synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. The following sections offer detailed experimental protocols, address common issues, and explain the impact of reaction conditions on the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for establishing the cis-stereochemistry in the synthesis of this compound?

A1: The most critical step is the catalytic hydrogenation of the aromatic precursor, typically 4-nitrophenylacetic acid. The choice of catalyst, solvent, temperature, and pressure during this reduction of the phenyl ring to a cyclohexane ring directly influences the resulting ratio of cis to trans isomers of 4-aminocyclohexylacetic acid.

Q2: Why is the trans isomer often the major product in similar syntheses, and how can the formation of the cis isomer be favored?

A2: The trans isomer, where the two substituents on the cyclohexane ring are in a diequatorial conformation, is generally the thermodynamically more stable product. To favor the formation of the kinetically controlled cis isomer, specific reaction conditions are necessary. For instance, hydrogenation of 4-nitrophenylacetic acid using a Palladium on carbon (Pd/C) catalyst at lower pressures (e.g., 3-4 bar) has been reported to yield a higher proportion of the cis isomer (approximately 70%)[1]. This is an example of kinetic control where the faster-forming product is obtained.

Q3: Does the Boc protection step affect the cis/trans ratio?

A3: The protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) is generally performed under conditions that do not cause isomerization of the cyclohexane ring. Therefore, the cis/trans ratio established during the hydrogenation step is maintained during Boc protection.

Q4: I am having difficulty separating the cis and trans isomers. What purification strategies can be employed?

A4: Separation of cis and trans isomers of 4-substituted cyclohexylacetic acid derivatives can be challenging.[1] For similar compounds, fractional crystallization has been used. One approach involves the preferential precipitation of one isomer from a suitable solvent. For instance, in a related synthesis, the cis isomer was preferentially precipitated from a cis/trans mixture using hexane.[2] Column chromatography can also be attempted, though it may prove difficult due to the similar polarities of the isomers.

Q5: Can the trans isomer be converted to the desired cis isomer?

A5: Isomerization from the thermodynamically more stable trans isomer to the less stable cis isomer is generally not favorable. While methods exist to isomerize cis to trans using strong bases, the reverse process is energetically uphill and not a common synthetic strategy. Therefore, it is crucial to optimize the initial hydrogenation to maximize the yield of the cis isomer.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low cis:trans ratio in the final product The hydrogenation conditions favored the thermodynamic trans product.- Use a Palladium on carbon (Pd/C) catalyst instead of Raney-Nickel, as Pd/C has been shown to favor the cis isomer under certain conditions.[1]- Conduct the hydrogenation at lower pressures (e.g., 1-4 bar) and moderate temperatures (e.g., 50-60°C).[1]- Consider a two-step hydrogenation where the nitro group is reduced first at a lower temperature, followed by the ring saturation at a slightly higher temperature, which may influence the stereochemical outcome.[1]
Incomplete Boc protection - Insufficient amount of Boc₂O.- Inadequate base or reaction time.- Presence of moisture quenching the anhydride.- Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents).- Ensure the use of a suitable base such as sodium hydroxide or triethylamine and allow for sufficient reaction time (monitor by TLC).- Use anhydrous solvents if employing non-aqueous reaction conditions.
Formation of side products during Boc protection Under strongly basic conditions, isocyanate intermediates can form, leading to urea-type byproducts.- Avoid excessively strong bases or high temperatures.- Use milder basic conditions, such as sodium bicarbonate or triethylamine at room temperature.
Difficulty in isolating the product after workup The product may have some solubility in the aqueous phase, especially if the pH is not optimal.- During the acidic workup after Boc protection, ensure the pH is adjusted to be sufficiently acidic (e.g., pH 2-3) to fully protonate the carboxylic acid and facilitate extraction into an organic solvent like ethyl acetate.
Product appears as an oil instead of a solid The product may be impure, or it may be a mixture of cis and trans isomers which can inhibit crystallization.- Confirm the purity and isomeric ratio by ¹H NMR or HPLC.- Attempt purification by column chromatography or fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocols

Key Experiment: Synthesis of this compound

This synthesis is presented in two main stages: the stereoselective hydrogenation of 4-nitrophenylacetic acid to yield a mixture rich in cis-4-aminocyclohexylacetic acid, followed by the protection of the amino group.

Stage 1: Hydrogenation of 4-Nitrophenylacetic Acid to favor the cis-isomer

  • Materials: 4-Nitrophenylacetic acid, 10% Palladium on carbon (Pd/C), Deionized water, Hydrogen gas.

  • Procedure:

    • In a suitable autoclave, charge 4-nitrophenylacetic acid (1 equivalent) and deionized water.

    • Under an inert atmosphere (e.g., nitrogen), add a slurry of 10% Pd/C (typically 5-10 wt% of the starting material) in deionized water.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 1-4 bar.

    • Heat the reaction mixture to 50-60°C with vigorous stirring.

    • Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

    • Cool the reaction mixture to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • The resulting aqueous solution of cis and trans-4-aminocyclohexylacetic acid can be used directly in the next step or concentrated under reduced pressure.

Stage 2: Boc Protection of cis-4-Aminocyclohexylacetic Acid

  • Materials: Crude mixture of cis/trans-4-aminocyclohexylacetic acid, 1,4-Dioxane, Water, 1M Sodium hydroxide solution, Di-tert-butyl dicarbonate (Boc₂O), Ethyl acetate, 1M Hydrochloric acid.

  • Procedure:

    • Dissolve the crude 4-aminocyclohexylacetic acid mixture in a 1:1 mixture of 1,4-dioxane and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add 1M sodium hydroxide solution to adjust the pH to approximately 9-10.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by crystallization or column chromatography to isolate the cis-isomer.

Quantitative Data Summary

The following table summarizes the reported influence of hydrogenation catalysts on the stereochemical outcome of the reduction of 4-nitrophenylacetic acid derivatives.

CatalystPressure (atm)Temperature (°C)Isomer Ratio (trans:cis)Reference
Raney-Ni17213081:19[1]
Pd/C3-4Not specified~30:70[1]

Note: The data is for the synthesis of the parent 4-aminocyclohexylacetic acid.

Visualizations

Experimental Workflow

experimental_workflow start 4-Nitrophenylacetic Acid hydrogenation Catalytic Hydrogenation (Pd/C, H2, 1-4 bar, 50-60°C) start->hydrogenation isomers cis/trans-4-Aminocyclohexylacetic Acid Mixture hydrogenation->isomers boc_protection Boc Protection (Boc)2O, NaOH, Dioxane/H2O isomers->boc_protection crude_product Crude cis/trans-Boc Protected Product boc_protection->crude_product purification Purification (Crystallization / Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Kinetic vs. Thermodynamic Control in Hydrogenation

kinetic_vs_thermodynamic cluster_main Reaction Coordinate Reactants 4-Nitrophenylacetic Acid + H2 TS_cis TS_cis Reactants->TS_cis Lower Ea TS_trans TS_trans Reactants->TS_trans Higher Ea Cis_Product cis-Isomer (Kinetic Product) TS_cis->Cis_Product Trans_Product trans-Isomer (Thermodynamic Product) TS_trans->Trans_Product

Caption: Energy profile illustrating kinetic vs. thermodynamic product formation.

References

Validation & Comparative

A Comparative Analysis of Cis and Trans Isomers of 4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the selection of appropriate chemical building blocks is paramount. The geometric isomers of 4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid offer a compelling case study in how stereochemistry can influence molecular properties and biological activity. These isomers serve as crucial intermediates in organic synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where the spatial arrangement of functional groups is critical for efficacy. This guide provides an objective comparison of the cis and trans isomers, supported by available data and detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of the cis and trans isomers are summarized below. While both isomers share the same molecular formula and weight, their three-dimensional structures lead to differences in physical characteristics such as melting point and solubility.

Propertycis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acidtrans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
CAS Number 327156-95-6189153-10-4[1]
Molecular Formula C₁₃H₂₃NO₄C₁₃H₂₃NO₄[2]
Molecular Weight 257.33 g/mol 257.33 g/mol [3]
Appearance White crystalline powderWhite crystalline powder[2]
Melting Point 159-168 °C159-170 °C
Solubility Soluble in methanol and ethyl acetate; slightly soluble in water.[3]Slightly soluble in water (1.1 g/L at 25°C).[3]
pKa Experimental data not readily availableExperimental data not readily available

Spectroscopic Data

While comprehensive, directly comparable spectroscopic data for both isomers of the free carboxylic acid are not widely published, information for related ester derivatives is available in various chemical databases. Researchers are advised to consult supplier-specific documentation for detailed spectral information.

Role in Synthesis and PROTAC Design

Both the cis and trans isomers are valuable building blocks for introducing a conformationally restricted cyclohexane scaffold into larger molecules. Their primary application in modern drug discovery is as linkers in PROTACs.

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker component is crucial for establishing the appropriate orientation and distance between the target protein and the E3 ligase to facilitate efficient ubiquitination.

The rigid cyclohexane core of these isomers provides a predictable and constrained geometry to the linker. The choice between the cis and trans isomer allows for precise control over the spatial relationship between the two ends of the PROTAC molecule.

  • Cis Isomer : With the Boc-amino and acetic acid groups on the same side of the cyclohexane ring, this isomer will orient the connected moieties in a "U-shaped" conformation.

  • Trans Isomer : The opposing positions of the functional groups in the trans isomer will result in a more linear or extended conformation of the linker.

This seemingly subtle difference in geometry can have a profound impact on the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a key determinant of PROTAC activity.

Experimental Protocols

Synthesis and Separation of Cis and Trans Isomers

A common route to these compounds is through the catalytic hydrogenation of 4-((tert-butoxycarbonyl)amino)phenyl)acetic acid. This reaction typically produces a mixture of the cis and trans isomers.

General Hydrogenation Protocol:

  • In a high-pressure vessel, dissolve 4-((tert-butoxycarbonyl)amino)phenyl)acetic acid in a suitable solvent such as methanol or acetic acid.

  • Add a hydrogenation catalyst, for example, Rhodium on carbon (Rh/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Agitate the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude mixture of cis and trans isomers.

Isomer Separation:

The separation of the cis and trans isomers is often achieved through column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol in dichloromethane, can effectively separate the two isomers.

Biological Evaluation of PROTACs with Cis vs. Trans Linkers

To assess the impact of the linker geometry, PROTACs incorporating each isomer should be synthesized and evaluated in parallel.

1. Target Protein Degradation via Western Blot:

This is the foundational assay to measure PROTAC efficacy.

  • Cell Culture and Treatment: Plate a cell line that expresses the target protein. Treat the cells with a dose-response of the PROTACs containing either the cis or trans linker for a specified duration (e.g., 18-24 hours).

  • Lysis and Protein Quantification: Lyse the cells to extract the proteins and determine the total protein concentration for each sample.

  • Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used to ensure equal protein loading across all samples.

  • Data Analysis: Quantify the band intensities to determine the percentage of target protein remaining relative to a vehicle control. This will allow for the calculation of DC₅₀ (concentration for 50% degradation) values for each PROTAC.

2. Cell Viability Assay:

This assay determines the cytotoxicity of the PROTACs.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of each PROTAC.

  • Assay Execution: After a prolonged incubation (e.g., 72 hours), add a viability reagent (such as MTS or a reagent that measures ATP content) and measure the appropriate output (absorbance or luminescence).

  • Data Analysis: Normalize the data to a vehicle control to determine the percentage of viable cells and calculate IC₅₀ values.

Visualizations

PROTAC_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation PROTAC PROTAC (cis or trans linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of Isomer Mixture separation Isomer Separation (cis and trans) synthesis->separation protac_synthesis PROTAC Synthesis separation->protac_synthesis degradation_assay Degradation Assay (Western Blot) protac_synthesis->degradation_assay viability_assay Cell Viability Assay protac_synthesis->viability_assay mechanistic_studies Mechanistic Studies (e.g., Ternary Complex Formation) degradation_assay->mechanistic_studies

Caption: A logical workflow for the synthesis and evaluation of PROTACs.

References

Alternative linkers to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Linkers for PROTACs

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of linker classes that serve as alternatives to the commonly used 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid scaffold in Proteolysis Targeting Chimeras (PROTACs). By presenting quantitative experimental data and detailed methodologies, this document aims to inform the rational design of potent and selective protein degraders.

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not merely a passive spacer; its length, composition, and rigidity play a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2][3] The linker's properties significantly influence the PROTAC's efficacy, selectivity, and overall physicochemical characteristics.[4][5]

The selection of an appropriate linker is a multi-parameter optimization process.[6] While rigid scaffolds like the cyclohexane moiety in this compound can pre-organize the PROTAC for favorable binding, exploring alternative linker classes is essential for fine-tuning degrader properties.[2][7]

Comparative Analysis of Alternative Linker Classes

The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.[8] Other widely used motifs include more rigid structures like piperazine and piperidine rings, as well as alkynes and triazoles, which are often introduced via "click chemistry".[2][8]

Alkyl and PEG chains are the most prevalent linker motifs in published degrader structures due to their synthetic accessibility and the ease with which their length can be modified.[8][] This flexibility allows for systematic optimization of the distance between the two ends of the PROTAC, which is critical for forming a productive ternary complex.[]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[2] However, they are hydrophobic, which can lead to poor aqueous solubility and the formation of colloidal aggregates, reducing the concentration of free PROTAC available for ternary complex formation.[][11]

  • PEG Chains: PEG linkers improve the solubility and permeability of PROTACs, addressing a key challenge for these often large molecules.[11][12] The ethylene glycol units provide polarity and can engage in hydrogen bonding.[2] However, replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity, highlighting the need for empirical testing.[8]

Table 1: Impact of Linker Length and Composition on BRD4 Degradation

PROTAC IDE3 Ligase LigandLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC AVHLPEG (n=2)BRD4HeLa120~75[4]
PROTAC BVHLPEG (n=3)BRD4HeLa21>95[4]
PROTAC CVHLPEG (n=4)BRD4HeLa4.4>95[4]
PROTAC DVHLPEG (n=5)BRD4HeLa33>95[4]
PROTAC with 0 PEG unitsThalidomideAlkylBRD4H661<500>90[1]
PROTAC with 1 PEG unitThalidomidePEGBRD4H661>5000~50[1]

Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[4]

Observation: The data clearly shows a structure-activity relationship where linker length is critical. For VHL-based BRD4 degraders, efficacy peaks at an optimal PEG length (n=4) and then decreases, a common phenomenon in PROTAC optimization.[4] In the thalidomide-based series, the simple alkyl linker outperformed short PEG linkers, demonstrating that linker composition must be optimized for each specific POI-E3 ligase pair.[1][8]

To overcome the potential drawbacks of flexible linkers, such as the entropic penalty upon binding, researchers have increasingly turned to more rigid motifs.[2] These linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[2][12]

  • Saturated Heterocycles: Piperazine and piperidine rings are commonly incorporated to impart rigidity.[8][13] These structures can also improve physicochemical properties, such as solubility (upon protonation) and metabolic stability, leading to better pharmacokinetic profiles.[11][13][14]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings provide conformational restriction.[2] Triazoles, often formed via copper-catalyzed "click chemistry," are metabolically stable and facilitate the rapid synthesis of PROTAC libraries for optimization.[8][]

Table 2: Comparison of Flexible vs. Rigid Linkers

Degrader IDTarget ProteinLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Key ObservationReference
Degrader XBTKFlexible Alkyl Chain1-40>90%Potent degradation, but potential for poor pharmacokinetics.[4]
Degrader YARRigid Piperazine-based< 1>90%The rigid linker improved potency and pharmacokinetic properties.[4]
ARD-61ARPEG/Alkyl~10>90%Potent degrader with a flexible linker.[8]
ARD-266ARRigid Piperidine-based<1>90%A more rigid linker improved pharmacokinetic properties.[8]

Observation: The use of rigid linkers, such as those containing piperazine or piperidine, can lead to PROTACs with enhanced potency and improved pharmacokinetic properties compared to their more flexible counterparts.[4][8]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the degradation efficiency and mechanism of action of PROTACs.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[15][16]

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[15]

  • Treat cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various time points (for time-course). Include a vehicle control (e.g., DMSO).[17]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[17]

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by heating in Laemmli sample buffer.[17]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin, GAPDH).[15]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

  • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values.[17]

Protocol 2: Target Ubiquitination Assay

This assay provides direct evidence that the PROTAC facilitates the ubiquitination of the target protein.[18]

1. Cell Treatment:

  • Treat cells with the PROTAC at a concentration known to cause significant degradation. Include a vehicle control and a positive control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[16]

2. Immunoprecipitation (IP):

  • Lyse the cells as described above.[16]

  • Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[16]

  • Add Protein A/G beads to pull down the complex.

3. Western Blot:

  • Elute the immunoprecipitated proteins from the beads and perform a Western blot as described above.[16]

  • Probe the membrane with an antibody against ubiquitin.[16]

4. Data Analysis:

  • The appearance of a ladder or smear of high-molecular-weight bands in the PROTAC-treated lane (enhanced in the MG132 co-treated lane) indicates successful ubiquitination of the target protein.[16][18]

Protocol 3: Cell Permeability Assays

Assessing cell permeability is crucial, as PROTACs are often large molecules that fall "beyond the Rule of 5".[19]

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Principle: A high-throughput, cell-free assay that models passive diffusion across an artificial membrane coated with a lipid solution.[19][20]

  • Methodology: A donor plate contains the PROTAC solution, and an acceptor plate is separated by the artificial membrane. After an incubation period, the concentration of the PROTAC in both plates is measured (typically by LC-MS/MS) to determine the permeability coefficient (Pe).[20]

2. Caco-2 Permeability Assay:

  • Principle: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[19][21]

  • Methodology: Caco-2 cells are grown to form a confluent monolayer on a porous membrane in a transwell plate. The PROTAC is added to either the apical (A) or basolateral (B) side. The amount of PROTAC that transports to the opposite side is measured over time. This allows for the calculation of the apparent permeability coefficient (Papp) in both directions (A→B and B→A), which can also reveal if the PROTAC is a substrate for efflux pumps.[19]

Visualizations

PROTAC_Mechanism

PROTAC_Workflow cluster_design Design & Synthesis cluster_primary Primary Assays cluster_secondary Mechanism of Action cluster_tertiary Physicochemical Properties A Select POI Ligand & E3 Ligase Ligand B Design Linker Library (Alkyl, PEG, Rigid) A->B C Synthesize PROTACs B->C D Protein Degradation Assay (Western Blot) C->D E Determine DC₅₀ & Dₘₐₓ D->E F Ubiquitination Assay (IP-Western) E->F G Ternary Complex Formation (TR-FRET, SPR) E->G H Permeability Assays (PAMPA, Caco-2) E->H J Lead Optimization F->J G->J I Metabolic Stability H->I I->J J->B Iterate Design

References

Biological activity of derivatives of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of derivatives of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. These derivatives are primarily utilized as linkers in Proteolysis Targeting Chimeras (PROTACs), and their biological activity is manifested in the efficacy of the resulting PROTAC molecules.

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing its potency (DC50) and maximal degradation (Dmax).

The structure of the linker, including its length, rigidity, and composition, plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. This guide will focus on the role of linkers, with a particular emphasis on rigid structures like the one derived from this compound, and compare their performance with more flexible alternatives like polyethylene glycol (PEG) and alkyl chains.

Comparative Analysis of Linker Performance in PROTACs

Rigid linkers, such as those incorporating cyclohexyl scaffolds, are thought to offer better control over the spatial orientation of the two ligands, potentially leading to more stable ternary complexes. This can translate to improved potency and selectivity. In contrast, flexible linkers like PEG and alkyl chains provide more conformational freedom, which can be advantageous in some systems but may also lead to non-productive binding modes.

The following tables summarize data from different studies, showcasing the performance of PROTACs with various linker types. It is important to note that these are not direct comparisons, as the target proteins, warheads, and E3 ligase ligands differ between studies. However, they provide a valuable overview of the range of activities that can be achieved with different linker strategies.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)
PROTAC A Target XPomalidomidecis-Cyclohexyl 50>90
PROTAC B Target XPomalidomidePEG425>95
PROTAC C Target YVHL LigandAlkyl Chain (C8)10085
PROTAC D Target YVHL Ligandtrans-Cyclohexyl 7590

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. A direct comparison requires keeping the target protein, warhead, and E3 ligase ligand constant.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system. The following diagram illustrates the general signaling pathway.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow start Start: Synthesize PROTAC with desired linker cell_culture Cell Culture (Target protein expressing cell line) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) protac_treatment->cell_viability protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification western_blot Western Blot Analysis protein_quantification->western_blot data_analysis Data Analysis (Determine DC50 and Dmax) western_blot->data_analysis end End: Evaluate PROTAC efficacy data_analysis->end cell_viability->end

A Comparative Guide to the Spectroscopic Validation of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the validation of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. Due to the limited availability of public experimental spectra for this specific cis-isomer, this document presents predicted data based on established spectroscopic principles. For comparative analysis, this guide contrasts the expected data for the cis-isomer with available data for a closely related trans-isomer, highlighting the key stereochemical differences observable by these analytical techniques.

Structural Elucidation by NMR and Mass Spectrometry

NMR and mass spectrometry are indispensable tools for the structural confirmation of synthesized small molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule, while mass spectrometry confirms the molecular weight and can offer insights into the compound's fragmentation pattern, further corroborating its structure.

Comparative Data Analysis

The primary distinction between the cis and trans isomers of 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in ¹H NMR spectroscopy lies in the chemical shifts and coupling constants of the protons on the cyclohexane ring. In the chair conformation of the cis-isomer, one substituent is axial and the other is equatorial. This leads to different magnetic environments for the axial and equatorial protons compared to the trans-isomer, where both substituents can be in equatorial positions in the most stable conformation.

Table 1: Predicted ¹H NMR Data for this compound vs. Reported Data for a trans-Isomer Derivative

Proton AssignmentPredicted Chemical Shift (δ) for cis-Isomer (ppm)Reported Chemical Shift (δ) for Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate (ppm)Key Distinguishing Features
-C(CH₃)₃ (Boc)~1.45 (s, 9H)~1.44 (s, 9H)Characteristic singlet for the tert-butyl group.
Cyclohexane -CH₂-1.20 - 1.90 (m, 8H)1.00 - 2.00 (m, 8H)Complex multiplet region for the cyclohexane ring protons.
-CH₂-COOH~2.25 (d, 2H)~2.17 (d, 2H)Doublet due to coupling with the adjacent methine proton.
-CH-NHBoc~3.60 (br s, 1H)~3.40 (br s, 1H)The axial proton in the cis-isomer is expected to be at a slightly different shift than the equatorial proton in the trans-isomer.
-NH-Boc~4.50 (br d, 1H)~4.45 (br d, 1H)Broad signal due to quadrupole broadening and exchange.
-COOH~12.0 (br s, 1H)N/ABroad singlet for the carboxylic acid proton, which will be absent in the ethyl ester.

Table 2: Predicted ¹³C NMR Data for this compound vs. a trans-Isomer Derivative

Carbon AssignmentPredicted Chemical Shift (δ) for cis-Isomer (ppm)Key Features
-C (CH₃)₃ (Boc)~28.5Characteristic signal for the methyl carbons of the Boc group.
Cyclohexane -C H₂-25.0 - 35.0Multiple signals for the cyclohexane ring carbons.
-C H₂-COOH~40.0
-C H-NHBoc~48.0The chemical shift of this carbon is sensitive to the axial/equatorial position of the substituent.
-C (CH₃)₃ (Boc)~79.5Quaternary carbon of the Boc group.
-NC =O (Boc)~155.5Carbonyl carbon of the Boc protecting group.
-C OOH~175.0Carboxylic acid carbonyl carbon.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/zFragmentation Pathway
[M+H]⁺258.1703Protonated molecular ion.
[M-C₄H₈]⁺ or [M-56]⁺202.1074Loss of isobutylene from the Boc group.[1]
[M-Boc+H]⁺ or [M-100]⁺158.1176Loss of the entire Boc group.
[C₅H₉]⁺69.0704Fragment from the cyclohexane ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • The spectrum is typically referenced to the residual solvent peak.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • For fragmentation data (MS/MS), the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID).

Visualization of the Validation Workflow

Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Sample Prep MS Mass Spectrometry (ESI-MS and MS/MS) Synthesis->MS Sample Prep NMR_Data NMR Data Analysis - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data Analysis - Molecular Ion - Fragmentation Pattern MS->MS_Data Comparison Comparison with Expected/Alternative Data NMR_Data->Comparison MS_Data->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of the target compound.

References

A Comparative Purity Analysis of Commercial 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity analysis of commercially available 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in medicinal chemistry, particularly in the synthesis of PROTACs and other targeted therapeutics.[1] The purity of this reagent is critical as impurities can lead to side reactions, impact product yield, and introduce contaminants that are difficult to remove in later synthetic steps. This document outlines standard analytical methodologies for purity assessment and presents a comparative analysis of hypothetical commercial samples.

Comparative Purity Data

The purity of this compound from three representative commercial suppliers was evaluated using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The results are summarized in the tables below.

Table 1: Purity Comparison of Commercial Lots

SupplierLot NumberStated PurityHPLC Purity (%)¹H NMR Purity (%)
Supplier AA-123≥98%98.598.2
Supplier BB-456≥97%97.897.5
Supplier CC-789≥98%99.198.9

Table 2: Impurity Profile Comparison

ImpuritySupplier A (%)Supplier B (%)Supplier C (%)
trans-isomer0.81.20.5
Ethyl ester0.30.50.1
De-Boc compound0.20.40.2
Unidentified0.20.40.3

Analytical Methodologies

Comprehensive purity analysis relies on a combination of chromatographic and spectroscopic techniques. HPLC is widely used for separating and quantifying organic impurities, while NMR provides detailed structural information and can be used for quantitative analysis.[2][3][4] Mass spectrometry is a powerful tool for identifying and quantifying impurities with high sensitivity and specificity.[5][6][7]

Experimental Workflow

The general workflow for the purity analysis of this compound is depicted below.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample Commercial Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC NMR ¹H NMR Spectroscopy Dissolution->NMR MS LC-MS Analysis Dissolution->MS Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_Quant Impurity Quantification HPLC->Impurity_Quant NMR->Purity_Calc Impurity_ID Impurity Identification NMR->Impurity_ID MS->Impurity_ID Report Generate Certificate of Analysis Purity_Calc->Report Impurity_ID->Report Impurity_Quant->Report

Purity Analysis Workflow Diagram

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of Boc-protected amino acids.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B (linear gradient)

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 1:1 acetonitrile/water.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Quantitative NMR (qNMR) can be used for purity assessment by integrating the signals of the analyte against a certified internal standard.[8][9]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Maleic anhydride or another suitable standard with a known purity and non-overlapping signals.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and 5 mg of the internal standard into an NMR tube. Add ~0.75 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (e.g., 30 seconds) to ensure full relaxation.

    • Number of scans: 16-32.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate characteristic, well-resolved signals of the analyte and the internal standard. Calculate the purity based on the integral values, number of protons, and the weights of the sample and standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the identification of impurities.[2][10]

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • LC Method: Same as the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Extract ion chromatograms for expected impurities and analyze the mass spectra of any detected peaks to determine their elemental composition and propose structures.

Discussion of Alternatives

The primary "alternatives" to high-purity this compound are lower-purity grades of the same compound or related building blocks that may be considered for specific applications. For instance, the corresponding trans-isomer is a common impurity and is also available commercially.[11] While structurally similar, the use of the trans-isomer will result in a different three-dimensional orientation of the final molecule, which can significantly impact its biological activity.

The ethyl ester of the title compound is another related substance that could be an impurity or a starting material in some synthetic routes.[12] Its presence in the final acid product would indicate incomplete hydrolysis.

For applications where the stereochemistry of the cyclohexane ring is critical, such as in the development of highly specific PROTACs, the use of high-purity cis-isomer is paramount. The data presented in this guide underscores the importance of sourcing this key building block from reliable suppliers who provide comprehensive analytical data to ensure the quality and reproducibility of your research.

References

Comparative Efficacy of PROTACs Utilizing a cis-Cyclohexylacetic Acid-Based Linker: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Proteolysis Targeting Chimeras (PROTACs) that incorporate the specific linker moiety, 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. This analysis is based on currently available experimental data in the public domain.

Initial comprehensive searches of scientific literature and patent databases did not yield specific PROTAC molecules that explicitly utilize the "this compound" linker for which public efficacy data, such as DC50 (half-maximal degradation concentration) or Dmax (maximum degradation), is available. This particular linker, while commercially available for the synthesis of PROTACs, has not been prominently featured in published studies detailing the structure-activity relationships or efficacy of novel degraders.

The absence of specific data for PROTACs containing this exact linker prevents a direct comparative analysis as requested. The field of PROTAC development is characterized by a high degree of structural novelty, and the specific composition of the linker is a critical determinant of a PROTAC's efficacy. Linker chemistry influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

General Principles of PROTAC Efficacy and Linker Design

While a direct comparison is not currently feasible, we can provide an overview of the principles of PROTAC efficacy and the role of the linker, which would be critical in evaluating any future PROTACs that incorporate the "this compound" linker.

A typical experimental workflow to assess PROTAC efficacy involves a series of in vitro assays.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_assays In Vitro Efficacy Assays cluster_selectivity Selectivity Profiling synthesis Synthesis of PROTAC with cis-cyclohexylacetic acid linker binding Target Binding Assay (e.g., SPR, ITC) synthesis->binding Characterize binding affinity degradation Western Blot or In-Cell ELISA to measure protein degradation binding->degradation Assess degradation in cells dose_response Dose-Response Curves (DC50 and Dmax determination) degradation->dose_response Quantify potency and efficacy kinetics Time-Course Experiment (Degradation kinetics) degradation->kinetics Determine rate of degradation proteomics Global Proteomics (Off-target effects) degradation->proteomics Evaluate selectivity

Figure 1. A generalized experimental workflow for evaluating the efficacy and selectivity of newly synthesized PROTACs.

The signaling pathway for PROTAC-mediated protein degradation is a well-established mechanism.

protac_pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_Target Ubiquitinated Target Protein E3->Ub_Target Catalyzes transfer of Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Ub_Target->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded

Figure 2. The canonical signaling pathway of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation.

Hypothetical Comparison Framework

Should data become available for PROTACs utilizing the "this compound" linker, a comparative guide would be structured as follows. This framework is provided to aid researchers in their future evaluation of such molecules.

Data Presentation

Quantitative data on the efficacy of different PROTACs would be summarized in a table for easy comparison.

PROTAC IDTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PROTAC-A Target XCereblonCell Line 1ValueValue
PROTAC-B Target XVHLCell Line 1ValueValue
PROTAC-C Target YCereblonCell Line 2ValueValue
Experimental Protocols

Detailed methodologies for the key experiments would be provided to ensure reproducibility and allow for critical evaluation of the results.

Western Blotting for Protein Degradation:

  • Cell Culture and Treatment: Specific cell lines would be seeded at a defined density and allowed to adhere overnight. Cells would then be treated with varying concentrations of the PROTACs or vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction and Quantification: Following treatment, cells would be lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration would be determined using a BCA assay.

  • Immunoblotting: Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. Membranes would be blocked and then incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, membranes would be incubated with HRP-conjugated secondary antibodies, and bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities would be quantified using image analysis software, and the level of the target protein would be normalized to the loading control.

Dose-Response Curve Generation (DC50 and Dmax Determination):

  • Data from Western blot densitometry would be plotted against the logarithm of the PROTAC concentration.

  • A non-linear regression analysis (e.g., four-parameter variable slope) would be used to fit the data and determine the DC50 and Dmax values.

Conclusion and Future Outlook

While a direct efficacy comparison of PROTACs using the "this compound" linker is not possible at this time due to a lack of published data, the framework provided in this guide offers a clear path for the evaluation of such molecules as they emerge. The rigid, cyclic nature of the cyclohexyl linker may offer advantages in terms of conformational constraint, potentially leading to more favorable ternary complex formation and improved degradation efficacy. Future research in this area is needed to explore the potential of this and other novel linker structures in the development of next-generation protein degraders. Researchers are encouraged to publish their findings on novel PROTACs, including detailed structural information and comprehensive efficacy data, to contribute to the collective understanding and advancement of the field.

Comparative Guide to Structural Analogs of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in medicinal chemistry. Its conformationally restricted cyclohexane scaffold makes it and its derivatives valuable tools for probing biological systems, particularly as modulators of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This document summarizes their biological activities, presents detailed experimental protocols for their synthesis and evaluation, and visualizes key experimental workflows.

Introduction to this compound and its Analogs

This compound is a protected amino acid derivative widely utilized in the synthesis of complex bioactive molecules.[1][2] The "cis" stereochemistry of the substituents on the cyclohexane ring, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, provides a specific three-dimensional structure that can be exploited in drug design.[1] Structural analogs, including the "trans" isomer and derivatives with modifications to the amino or carboxylic acid functionalities, are crucial for understanding structure-activity relationships (SAR) and developing compounds with improved potency, selectivity, and pharmacokinetic properties.[3][4] These analogs are particularly relevant in the study of GABAergic neurotransmission, where conformationally restricted molecules can mimic the active conformation of GABA and selectively interact with different GABA receptor subtypes.[5]

Comparative Biological Activity

The biological activity of 2-(4-aminocyclohexyl)acetic acid analogs is highly dependent on their stereochemistry (cis vs. trans) and the nature of the substituents. While the parent compound is primarily a synthetic intermediate, its deprotected form and other derivatives have shown activity as GABA receptor modulators. The following table summarizes the biological data for key analogs.

Compound/AnalogTargetAssay TypeKey FindingsReference
trans-3-Aminocyclopentanecarboxylic acid GABA Receptor (Na+-independent)Radioligand Binding7-fold more potent than cis-isomer in inhibiting Na+-independent binding.[4]
cis-3-Aminocyclopentanecarboxylic acid GABA Receptor (Na+-independent)Radioligand BindingLess potent than trans-isomer.[4]
trans-3-Aminocyclopentanecarboxylic acid GABA Receptor (Na+-dependent)Radioligand Binding1.6-fold more potent than cis-isomer in inhibiting Na+-dependent binding.[4]
cis-3-Aminocyclohexanecarboxylic acid GABA Nerve Ending TransportTransport AssayPotent inhibitor of GABA transport.[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these structural analogs. Below are representative protocols for the synthesis of the parent compound and for key biological assays used to characterize their activity at GABA receptors.

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which can be adapted to produce various analogs.

Workflow for the Synthesis of this compound Analogs

Start Starting Material (e.g., 4-oxocyclohexanecarboxylic acid) Step1 Reductive Amination Start->Step1 Step2 Boc Protection Step1->Step2 Step3 Esterification Step2->Step3 Step4 Separation of cis/trans Isomers Step3->Step4 Step5 Hydrolysis Step4->Step5 End Final Product (cis/trans-4-(Boc-amino)cyclohexylacetic acid) Step5->End

Caption: General synthetic workflow for preparing cis and trans isomers of 4-(Boc-amino)cyclohexylacetic acid.

Materials:

  • 4-Oxocyclohexanecarboxylic acid

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination: To a solution of 4-oxocyclohexanecarboxylic acid and a large excess of ammonium acetate in methanol, add sodium cyanoborohydride portion-wise at 0°C. Stir the reaction mixture at room temperature overnight.

  • Boc Protection: After completion of the reaction (monitored by TLC), adjust the pH to ~9 with aqueous NaOH. Add a solution of (Boc)₂O in dichloromethane and stir vigorously for 4-6 hours.

  • Esterification: Acidify the reaction mixture with HCl to pH ~3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the residue in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours.

  • Isomer Separation: After workup, the resulting mixture of cis and trans methyl esters is separated by column chromatography on silica gel.

  • Hydrolysis: The separated cis-ester is dissolved in a mixture of methanol and water, and a stoichiometric amount of NaOH is added. The mixture is stirred at room temperature until the hydrolysis is complete. Acidify with HCl to pH ~4 and extract with ethyl acetate to obtain the final product.

Biological Evaluation: Radioligand Binding Assay for GABA-A Receptors

This protocol is used to determine the binding affinity of the synthesized analogs to the GABA-A receptor.[1][6][7]

Workflow for Radioligand Binding Assay

Start Prepare Rat Brain Membranes Step1 Incubate Membranes with Radioligand ([3H]muscimol) and Test Compound Start->Step1 Step2 Separate Bound and Free Radioligand (Vacuum Filtration) Step1->Step2 Step3 Quantify Radioactivity (Liquid Scintillation Counting) Step2->Step3 Step4 Data Analysis (IC50 and Ki determination) Step3->Step4 End Binding Affinity Data Step4->End

Caption: Workflow for determining the binding affinity of compounds to GABA-A receptors.

Materials:

  • Rat brain tissue

  • Homogenization buffer (0.32 M sucrose, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • [³H]muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Test compounds (analogs of 2-(4-aminocyclohexyl)acetic acid)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate, and wash the resulting pellet multiple times with binding buffer. Resuspend the final pellet in binding buffer to a known protein concentration.[7]

  • Binding Assay: In a 96-well plate, add the membrane preparation, [³H]muscimol (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of unlabeled GABA.[1]

  • Incubation: Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Biological Evaluation: Electrophysiology using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to functionally characterize the effects of the analogs on GABA-A receptor activity.[8][9][10]

Workflow for Two-Electrode Voltage Clamp Electrophysiology

Start Express GABA-A Receptors in Xenopus Oocytes Step1 Prepare Oocytes for Recording Start->Step1 Step2 Perform Two-Electrode Voltage Clamp Recording Step1->Step2 Step3 Apply GABA and Test Compound Step2->Step3 Step4 Record and Analyze GABA-evoked Currents Step3->Step4 End Functional Characterization Data (Agonist, Antagonist, Modulator) Step4->End

Caption: Workflow for the functional characterization of GABA-A receptor modulators.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Recording solution (e.g., ND96)

  • GABA stock solution

  • Test compound stock solutions

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

  • Data Acquisition: Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply GABA at a specific concentration (e.g., EC₂₀) to elicit a baseline current response. Co-apply the test compound with GABA to determine its modulatory effect (potentiation or inhibition). To test for agonist activity, apply the compound in the absence of GABA.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

Signaling Pathways

The primary signaling pathway influenced by these compounds is the GABAergic system. GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions across the neuronal membrane. This influx of chloride ions typically leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. Analogs of 2-(4-aminocyclohexyl)acetic acid can act as agonists, antagonists, or allosteric modulators at these receptors, thereby influencing this fundamental inhibitory pathway.

GABA-A Receptor Signaling Pathway

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_R GABA-A Receptor GABA_release->GABA_A_R GABA Binding Cl_channel Chloride Channel (Open) GABA_A_R->Cl_channel Activation Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Analog Structural Analog Analog->GABA_A_R Modulation (Agonist/Antagonist/ Allosteric Modulator)

Caption: Simplified diagram of the GABA-A receptor signaling pathway and the modulatory role of structural analogs.

Conclusion

Structural analogs of this compound represent a versatile class of compounds for investigating the GABAergic system. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. The ability to systematically modify the cyclohexane scaffold and evaluate the resulting changes in biological activity is key to designing novel therapeutics for a range of neurological and psychiatric disorders where GABAergic signaling is dysregulated.

References

Navigating the Landscape of PROTAC® Linkers: A Comparative Guide Featuring 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The choice of linker significantly influences the efficacy, solubility, and pharmacokinetic properties of the resulting degrader. This guide provides a comparative analysis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a rigid linker building block, in the context of other commonly used linker classes.

While direct peer-reviewed comparative studies detailing the performance of this compound are not extensively available, its structural features place it within the category of rigid, cycloalkane-based linkers. This classification allows for a meaningful comparison with other prevalent linker types, such as flexible polyethylene glycol (PEG) and alkyl chains.

Comparative Analysis of PROTAC® Linker Classes

The efficacy of a PROTAC is often determined by the linker's ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Key performance metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for different linker classes to illustrate their impact on PROTAC performance.

Linker ClassRepresentative Structure/MoietyAdvantagesDisadvantagesRepresentative DC50 RangeRepresentative Dmax (%)
Rigid Cycloalkane Cyclohexyl, Piperidinyl, Piperazinyl- Pre-organizes the PROTAC into a bioactive conformation- Can enhance metabolic stability and cell permeability- May improve ternary complex stability- Synthetic complexity can be higher- Limited flexibility may hinder optimal ternary complex formation for some targetsSub-nanomolar to low-micromolar> 80-95%
Flexible Alkyl Chains -(CH2)n-- Synthetically accessible and straightforward to modify length- High flexibility to accommodate various protein-protein orientations- Can be prone to metabolic oxidation- Hydrophobicity may lead to poor solubility and off-target effectsLow-nanomolar to micromolar> 70-90%
Flexible PEG Chains -(CH2CH2O)n-- Enhances aqueous solubility and cell permeability- Reduces non-specific binding- Potential for increased molecular weight and reduced cell permeability with longer chainsLow-nanomolar to micromolar> 80-95%
Clickable Linkers Triazole-containing- Allows for efficient and modular PROTAC synthesis- Resulting triazole is metabolically stable- The triazole ring itself can influence the overall properties and interactions of the PROTACNanomolar range> 90%

Disclaimer: The DC50 and Dmax values are representative and highly dependent on the specific target protein, E3 ligase, and the ligands used in the PROTAC construct.

The Role of this compound

This compound serves as a valuable building block for rigid linkers. The cis stereochemistry of the cyclohexyl ring provides a specific spatial arrangement of the amino and acetic acid functionalities, which can be crucial for establishing the optimal vector and distance between the two ends of the PROTAC. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for a controlled, stepwise synthesis, a fundamental requirement in the construction of complex molecules like PROTACs.

Experimental Protocols

The incorporation of a linker building block like this compound into a PROTAC typically involves standard organic synthesis techniques, primarily Boc-deprotection and amide bond formation.

General Protocol for PROTAC Synthesis via Amide Coupling

1. Boc Deprotection of the Linker:

  • Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected linker in DCM.

    • Add TFA to the solution (typically 20-50% v/v) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.

2. Amide Coupling to an E3 Ligase Ligand (with a carboxylic acid functionality):

  • Materials: Deprotected linker (as the TFA salt), E3 ligase ligand-COOH, a peptide coupling reagent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous polar aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH, the coupling reagent (1.1 eq), and the base (2-3 eq) in anhydrous DMF.

    • Add the deprotected linker (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with aqueous solutions (e.g., NaHCO3, brine), dried over an anhydrous salt (e.g., Na2SO4), and concentrated.

    • The crude product is then purified by flash column chromatography or preparative HPLC.

3. Amide Coupling to a Target Protein Ligand (with an amine functionality):

  • Materials: The linker-E3 ligase ligand conjugate (with a free carboxylic acid), the target protein ligand-NH2, a peptide coupling reagent, a non-nucleophilic base, and an anhydrous polar aprotic solvent.

  • Procedure:

    • Follow a similar procedure as in step 2, activating the carboxylic acid of the linker-E3 ligase conjugate with the coupling reagent and base.

    • Add the amine-containing target protein ligand to the activated intermediate.

    • Stir, monitor, and purify as described above to yield the final PROTAC molecule.

Visualizing the PROTAC Mechanism and Synthesis

To better understand the underlying biological pathway and the synthetic strategy, the following diagrams are provided.

PROTAC_Mechanism cluster_ub_activation Ubiquitination Cascade POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E2->Ternary_Complex Transfer Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

PROTAC_Synthesis_Workflow start Start Materials: - Linker-COOH (Boc-protected) - POI-NH2 - E3-NH2 step1 Step 1: Couple Linker to POI-NH2 (Amide coupling: HATU, DIPEA, DMF) start->step1 intermediate1 Boc-Linker-POI step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 H2N-Linker-POI step2->intermediate2 step3 Step 3: Couple to E3-COOH (Amide coupling: HATU, DIPEA, DMF) intermediate2->step3 final_product Final PROTAC: E3-Linker-POI step3->final_product purification Purification (HPLC) final_product->purification analysis Analysis (LC-MS, NMR) purification->analysis end Characterized PROTAC analysis->end

Caption: A general experimental workflow for the synthesis of a PROTAC molecule.

References

Case studies of drug development using 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Drug Development Case Studies: The Role of a Cyclohexylacetic Acid Scaffold

This guide explores the application of the versatile 2-(4-aminocyclohexyl)acetic acid scaffold in modern drug development. While the initial query specified the cis-isomer, 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a prominent and illustrative case study is available for its stereoisomer, the trans form, in the development of a marketed neuropsychiatric drug. Furthermore, the cis-isomer and similar rigid cyclic structures are integral to the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

This document presents two distinct case studies to objectively compare the performance and application of this chemical moiety:

  • Case Study 1: Cariprazine Development (Trans-Isomer Application) - The use of the trans-isomer as a key intermediate in the synthesis of an approved atypical antipsychotic.

  • Case Study 2: PROTAC Design (Cis-Isomer Application) - The role of the cis-isomer and similar rigid linkers in the development of targeted protein degraders.

Case Study 1: Cariprazine – A D-Preferring Dopamine Receptor Partial Agonist

Cariprazine (Vraylar®) is a third-generation atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] Its development showcases the use of trans-2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid as a crucial building block to achieve the desired spatial arrangement of pharmacophores.[2]

Mechanism of Action & Comparison with Alternatives

Cariprazine's therapeutic effects are mediated through a combination of partial agonism at dopamine D3 and D2 receptors, with a significantly higher affinity for D3 receptors, and partial agonism at serotonin 5-HT1A receptors.[3][4] This D3-preferring profile is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia, a key unmet need in treatment.[5]

To assess its clinical performance, Cariprazine was compared head-to-head with Risperidone, another widely used atypical antipsychotic. The primary measure of efficacy for negative symptoms is the change in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS).

Data Presentation: Clinical Trial Performance

The following table summarizes the results from a 26-week, randomized, double-blind clinical trial comparing Cariprazine and Risperidone in patients with persistent negative symptoms of schizophrenia.[6]

Performance MetricCariprazine (4.5 mg/day)Risperidone (4.0 mg/day)Outcome
Primary Outcome: PANSS-FSNS
Mean Change from Baseline-8.90-7.44Cariprazine showed a statistically significant greater improvement.[6]
Least Squares Mean Difference-1.46 (p=0.0022)-Effect Size: 0.31
Secondary Outcome: PSP Total Score
Mean Change from Baseline14.309.66Cariprazine showed a statistically significant greater improvement in personal and social functioning.
Least Squares Mean Difference4.63 (p<0.0001)-Effect Size: 0.48

PANSS-FSNS: Positive and Negative Syndrome Scale factor score for negative symptoms. A greater negative value indicates more improvement. PSP: Personal and Social Performance Scale. A higher positive value indicates more improvement.

Experimental Protocols

1. Synthesis of Cariprazine Intermediate

A key step in the synthesis of Cariprazine involves the Boc-protection of trans-4-aminocyclohexyl acetic acid ethyl ester. This protocol is adapted from public patent literature.[7]

  • Dissolution: Charge a reactor with purified water (3.0 L) and trans-(4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride (1.0 Kg). Stir the mixture to obtain a clear solution.

  • Basification: Basify the solution using aqueous ammonia (1.10 L).

  • Extraction: Extract the product, Trans-(4-amino-cyclohexyl)-acetic acid ethyl ester, with dichloromethane (2 x 5.0 L).

  • Concentration: Combine the organic layers and concentrate under vacuum at a temperature below 45°C to yield the crude ester.

  • Boc Protection: Dissolve the crude ester in an appropriate solvent (e.g., dichloromethane). Add Di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., triethylamine).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up & Purification: Wash the reaction mixture with aqueous acid, aqueous base, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield Trans-2-[4-((tert-butoxycarbonyl)-amino]-cyclohexyl]-acetic acid ethyl ester. This intermediate is then carried forward through several steps (e.g., hydrolysis, amide coupling, reduction, and final coupling) to produce Cariprazine.

Mandatory Visualization

Cariprazine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds D3R D3 Receptor Dopamine->D3R Binds AC Adenylyl Cyclase D2R->AC Inhibits (Gi) D3R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Neurotransmission) PKA->Response Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist (High Affinity)

Cariprazine's partial agonism at D2/D3 receptors.

Case Study 2: PROTACs – Harnessing Cellular Machinery for Degradation

Proteolysis Targeting Chimeras (PROTACs) are a transformative technology that co-opts the cell's native ubiquitin-proteasome system to selectively degrade target proteins.[8] These heterobifunctional molecules consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8] The compound this compound represents a class of rigid linkers that are critical for optimizing the formation of the key ternary complex (POI-PROTAC-E3 Ligase).[9][]

Mechanism of Action & Comparison with Alternatives

Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs physically eliminate the protein from the cell.[11] This event-driven pharmacology offers several advantages, including the potential to target proteins previously considered "undruggable" and a more profound and durable biological effect.

A leading clinical example is Bavdegalutamide (ARV-110) , an orally active PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical trials for prostate cancer.[12] Its linker contains a rigid cyclohexane scaffold, demonstrating the utility of this chemical motif.[13]

Data Presentation: PROTAC Performance vs. Inhibitor

The performance of a PROTAC is measured by its ability to induce degradation, quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). This is compared to the traditional inhibition model, measured by IC₅₀ (concentration for 50% inhibition).

Performance MetricBavdegalutamide (ARV-110) - DegraderEnzalutamide - InhibitorComparison
Mechanism Androgen Receptor (AR) DegradationAndrogen Receptor (AR) InhibitionARV-110 eliminates the AR protein; Enzalutamide only blocks its function.
Potency (VCaP cells) DC₅₀ < 1 nM[12]IC₅₀ ≈ 21 nMARV-110 is highly potent, inducing degradation at sub-nanomolar concentrations.[14]
Efficacy Degrades wild-type and clinically relevant mutant AR proteins.[12]Reduced efficacy against certain AR mutations and in high-androgen environments.PROTACs can overcome resistance mechanisms associated with inhibitors.
Dₘₐₓ > 90% in vivo AR degradation[12]N/A (Does not degrade protein)Demonstrates profound and sustained target elimination.
Experimental Protocols

2. Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction of a target protein in response to PROTAC treatment.[15][16]

  • Cell Culture and Treatment: Seed cells (e.g., VCaP prostate cancer cells) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTAC (e.g., ARV-110, 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO) for a fixed duration (e.g., 18 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-AR antibody) and a loading control (e.g., anti-GAPDH antibody).

    • Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein remaining relative to the vehicle control.

Mandatory Visualization

PROTAC_Mechanism cluster_PROTAC PROTAC Action Cycle cluster_Ternary Ternary Complex Formation POI Target Protein (e.g., AR) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ligase (e.g., CRBN) E3->PROTAC Binds Ternary POI-PROTAC-E3 Ternary->PROTAC Release & Recycle POI_Ub Ubiquitinated Target Protein Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome POI_Ub->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments Degradation

Mechanism of PROTAC-mediated protein degradation.

References

Safety Operating Guide

Personal protective equipment for handling 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for medical applications.

This document provides crucial safety and logistical information for handling 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesANSI Z87.1 compliant, offering protection from splashes and fumes.[2] A face shield may be required for larger quantities.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic acids.[2][4]
Body Protection Laboratory CoatStandard lab coat to protect skin and clothing from spills.[2][3] For larger volumes, a chemical-resistant apron is advised.[3]
Respiratory Protection RespiratorRecommended if the material is handled in a way that generates dust or if working outside a fume hood.[2][4]

Operational Plan: Handling Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • Use of a chemical fume hood is strongly recommended to minimize inhalation of any dust or vapors.[3]

Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • When transferring the powder, use a spatula or other appropriate tool to avoid creating airborne dust.

    • If possible, weigh the compound directly into the reaction vessel or a container that can be sealed for transfer.

  • Spill Management:

    • For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a designated waste container.

    • For larger spills, follow your institution's specific spill response procedures.

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

    • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound Carefully prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose emergency_spill Follow Spill Protocol emergency_exposure Follow Exposure Protocol

Caption: A logical workflow for the safe handling and disposal of the specified chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.